LY 186126
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100644-00-6 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-9-7-13(20)17-18-14(9)10-5-6-11-12(8-10)19(4)15(21)16(11,2)3/h5-6,8-9H,7H2,1-4H3,(H,17,20) |
InChI Key |
WQKLTCWFSKVPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(C(=O)N3C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-dihydro-1,3,3-dimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one LY 186126 LY-186126 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY186126
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY186126 is a potent and selective inhibitor of phosphodiesterase type IV (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide delineates the mechanism of action of LY186126, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. Quantitative data on its binding affinity and molecular properties are presented, along with detailed protocols for key experimental assays. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction
LY186126, with the chemical name 1,3-Dihydro-1,3,3-trimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one, is a structural analogue of indolidan. It has been instrumental as a research tool, particularly in its tritiated form ([³H]LY186126), for studying the pharmacological receptors of cardiotonic phosphodiesterase inhibitors. Its primary mechanism of action is the selective inhibition of the type IV cyclic AMP phosphodiesterase (PDE4), leading to an accumulation of intracellular cAMP and subsequent modulation of downstream signaling cascades. This guide provides a detailed examination of the molecular pharmacology of LY186126.
Core Mechanism of Action: PDE4 Inhibition
The principal mechanism of action of LY186126 is the potent and selective inhibition of phosphodiesterase type IV (PDE4). PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). PDE4 is specific for the hydrolysis of cAMP, and its inhibition by LY186126 leads to an increase in intracellular cAMP concentrations.
This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). In the context of cardiac muscle, where LY186126 has been extensively studied, the activation of PKA leads to the phosphorylation of various substrate proteins, including L-type calcium channels and phospholamban. This cascade of events results in an increased intracellular calcium concentration during systole, leading to a positive inotropic (contractility-enhancing) effect on the heart.
Quantitative Data
The following tables summarize the available quantitative data for LY186126.
Table 1: Molecular Properties of LY186126
| Property | Value |
| Chemical Name | 1,3-Dihydro-1,3,3-trimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one |
| CAS Number | 100644-00-6 |
| Molecular Formula | C₁₆H₁₉N₃O₂ |
| Molecular Weight | 285.34 g/mol |
Table 2: Binding Affinity of [³H]LY186126
| Parameter | Value | Tissue Source |
| Kd | 4-6 nM | Canine Cardiac Sarcoplasmic Reticulum |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of LY186126 are provided below.
Isolation of Canine Cardiac Sarcoplasmic Reticulum
This protocol outlines a method for the isolation of sarcoplasmic reticulum vesicles from canine cardiac tissue, a key biological material for studying the binding of LY186126.
Materials:
-
Fresh canine ventricular muscle
-
Homogenization buffer (e.g., 0.3 M sucrose, 10 mM imidazole-HCl, pH 7.0)
-
Differential centrifugation equipment
-
Protein concentration determination assay (e.g., Bradford or BCA)
Procedure:
-
Excise and mince fresh canine ventricular muscle in ice-cold homogenization buffer.
-
Homogenize the tissue using a blender or Polytron homogenizer at low speed.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cellular debris and nuclei.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.
-
Transfer the resulting supernatant to ultracentrifuge tubes and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction containing sarcoplasmic reticulum vesicles.
-
Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
Store the isolated sarcoplasmic reticulum vesicles at -80°C until use.
[³H]LY186126 Radioligand Binding Assay
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of LY186126 binding sites.
Materials:
-
Isolated canine cardiac sarcoplasmic reticulum vesicles
-
[³H]LY186126 (tritiated LY186126) of known specific activity
-
Unlabeled LY186126
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of [³H]LY186126 in assay buffer.
-
In a set of tubes, add a fixed amount of sarcoplasmic reticulum protein (e.g., 50-100 µg).
-
To each tube, add increasing concentrations of [³H]LY186126 to determine total binding.
-
In a parallel set of tubes, add the same concentrations of [³H]LY186126 along with a high concentration of unlabeled LY186126 (e.g., 10 µM) to determine non-specific binding.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax.
Phosphodiesterase (PDE4) Enzyme Activity Assay
This protocol provides a general method for measuring the enzymatic activity of PDE4 and assessing its inhibition by compounds like LY186126.
Materials:
-
Purified or partially purified PDE4 enzyme (from a suitable source, e.g., recombinant expression or tissue homogenate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
[³H]cAMP (as substrate)
-
Unlabeled cAMP
-
LY186126 or other test inhibitors
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of [³H]cAMP, and the PDE4 enzyme preparation.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of LY186126 before adding the substrate.
-
Initiate the reaction by adding [³H]cAMP and incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling for 1-2 minutes.
-
Cool the samples and add snake venom nucleotidase to convert the [³H]AMP product to [³H]adenosine. Incubate for a further 10-20 minutes at 37°C.
-
Separate the unreacted [³H]cAMP from the [³H]adenosine product by adding an anion-exchange resin slurry, which binds the charged cAMP.
-
Centrifuge the samples to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]adenosine to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Calculate the percentage of cAMP hydrolyzed and, for inhibition studies, determine the IC₅₀ value of LY186126.
Visualizations
Signaling Pathway
Caption: Signaling pathway of LY186126 action.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: PDE4 Inhibition Assay
Caption: Workflow for a PDE4 enzyme inhibition assay.
LY186126: A Technical Guide to a Potent cGMP-Inhibited Phosphodiesterase (PDE3) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY186126 is a potent and selective inhibitor of the cGMP-inhibited phosphodiesterase (cGI-PDE), now more commonly classified as Phosphodiesterase 3 (PDE3). As an analog of indolidan, LY186126 has been instrumental in the characterization of PDE3 and its role in various physiological processes, particularly in cardiovascular function. This technical guide provides an in-depth overview of LY186126, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to LY186126 and cGI-PDE (PDE3)
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The cGMP-inhibited phosphodiesterase (cGI-PDE), or PDE3, is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[2] A key characteristic of PDE3 is its inhibition by cGMP, which creates a critical cross-talk mechanism between the cGMP and cAMP signaling pathways.[2]
LY186126 is a synthetic compound that acts as a potent and selective inhibitor of PDE3. Its inhibitory action leads to an accumulation of intracellular cAMP in tissues where PDE3 is expressed, such as the heart and vascular smooth muscle.[3][4] This elevation in cAMP levels modulates various downstream signaling cascades, resulting in physiological effects such as increased cardiac contractility (positive inotropy) and vasodilation.[5]
Mechanism of Action
LY186126 exerts its effects by competitively inhibiting the catalytic site of PDE3. By preventing the hydrolysis of cAMP to AMP, LY186126 effectively increases the intracellular concentration of cAMP.[3] In cardiac myocytes, this leads to the activation of protein kinase A (PKA), which then phosphorylates several target proteins, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum. Together, these effects lead to a more forceful contraction and faster relaxation of the cardiac muscle.[3]
In vascular smooth muscle cells, the increase in cAMP also activates PKA, which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK).[5] This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5]
Quantitative Data
The following tables summarize the key quantitative data for LY186126 and related compounds.
Table 1: Binding Affinity and Potency of LY186126 and Other PDE Inhibitors
| Compound | IC50 (nM) | Kd (nM) | Bmax (fmol/mg) | Tissue/Cell Type | Reference |
| [3H]LY186126 | N/A | 8.5 ± 2.3 | 944 ± 115 | Sheep Myocardium (SR) | [6] |
| [3H]LY186126 | N/A | 4.4 | 630 | Sheep Myocardium (Free SR) | [6] |
| [3H]LY186126 | N/A | 10.9 | 569 | Sheep Myocardium (Junctional SR) | [6] |
| Lixazinone (RS 82856) | 0.030 ± 0.008 | N/A | N/A | Rabbit Myocardium (SR) | [6] |
| Indolidan | 0.14 ± 0.05 | N/A | N/A | Rabbit Myocardium (SR) | [6] |
| cGMP | 17.8 ± 2.6 | N/A | N/A | Rabbit Myocardium (SR) | [6] |
| Milrinone | 39.3 ± 13.2 | N/A | N/A | Rabbit Myocardium (SR) | [6] |
| Imazodan | 192 ± 73 | N/A | N/A | Rabbit Myocardium (SR) | [6] |
| Rolipram | > 30,000 | N/A | N/A | Rabbit Myocardium (SR) | [6] |
SR: Sarcoplasmic Reticulum
Experimental Protocols
Radioligand Binding Assay for PDE3
This protocol is a generalized procedure for a competitive radioligand binding assay using [3H]LY186126 to determine the affinity of test compounds for PDE3.
Materials:
-
[3H]LY186126 (Radioligand)
-
Unlabeled LY186126 or other test compounds
-
Tissue homogenate or cell membranes containing PDE3 (e.g., from cardiac tissue)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5
-
Wash Buffer: Cold Assay Buffer
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled LY186126 (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]LY186126 at a concentration at or below its Kd.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) PDE Activity Assay
This protocol describes a general method for measuring PDE3 activity and the inhibitory effects of compounds like LY186126 using fluorescence polarization.
Materials:
-
Recombinant human PDE3 enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components optimized for PDE activity.
-
Test compounds (e.g., LY186126)
-
Binding agent that specifically binds to the product of the PDE reaction (linear AMP)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of PDE3 enzyme in assay buffer.
-
Reaction Setup: In a 384-well plate, add:
-
A small volume of the test compound dilution or buffer (for control wells).
-
A specific amount of the PDE3 enzyme solution.
-
-
Initiation of Reaction: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Add the binding agent to all wells. This will bind to the FAM-AMP product, causing a change in fluorescence polarization.
-
Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis: The degree of polarization is proportional to the amount of FAM-AMP produced, and therefore to the PDE3 activity. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE3 Inhibition in a Cardiac Myocyte
Caption: Signaling pathway of PDE3 inhibition by LY186126 in a cardiac myocyte.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for a fluorescence polarization-based PDE activity assay.
Synthesis of LY186126 and Analogs
Conclusion
LY186126 remains a valuable research tool for the study of PDE3. Its high potency and selectivity have allowed for detailed characterization of the physiological roles of this important enzyme. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with LY186126 or other PDE3 inhibitors. The continued investigation of compounds like LY186126 will undoubtedly lead to a deeper understanding of cyclic nucleotide signaling and may pave the way for the development of new therapeutic agents targeting the PDE3 enzyme.
References
- 1. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Kinetics of LY186126
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of LY186126, a potent inhibitor of phosphodiesterase type IV (PDE4). The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look at its binding affinity, the underlying signaling pathways, and the experimental methods used for its characterization.
Core Concepts: Binding Affinity and Mechanism of Action
LY186126 is a structural analogue of indolidan and functions as a potent and selective inhibitor of type IV cyclic AMP phosphodiesterase (PDE4).[1] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signal transduction pathways.[2][3] By inhibiting PDE4, LY186126 increases intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This modulation of the cAMP signaling pathway underlies the pharmacological effects of LY186126.
Quantitative Binding Data
The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. For LY186126, the affinity has been characterized using its tritiated form, [3H]LY186126, in radioligand binding assays.
| Radioligand | Preparation | Affinity Metric (Kd) | Reference |
| [3H]LY186126 | Purified canine cardiac sarcoplasmic reticulum vesicles | 4 nM | [1] |
Note: At present, publicly available data on the binding kinetics (association rate constant, kon, and dissociation rate constant, koff) of LY186126 are limited. Further research is required to fully characterize the kinetic profile of this compound.
Signaling Pathway
The mechanism of action of LY186126 is intrinsically linked to the cAMP signaling cascade. The following diagram illustrates the pathway and the point of intervention for a PDE4 inhibitor like LY186126.
References
- 1. Specific binding of [3H]LY186126, an analogue of indolidan (LY195115), to cardiac membranes enriched in sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LY186126 and its Sarcoplasmic Reticulum PDE Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY186126 is a potent and selective inhibitor of a specific phosphodiesterase (PDE) isozyme located in the cardiac sarcoplasmic reticulum (SR). As a structural analogue of Indolidan, LY186126 has been instrumental in elucidating the mechanism of action of a class of cardiotonic drugs that exert a positive inotropic effect on the heart. This technical guide provides a comprehensive overview of LY186126, its molecular target, and the experimental methodologies used to characterize its activity.
Core Concepts: The Sarcoplasmic Reticulum and Phosphodiesterases
The sarcoplasmic reticulum is a critical organelle in cardiomyocytes responsible for regulating intracellular calcium concentrations, which in turn governs muscle contraction and relaxation. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating a wide array of signaling pathways.
LY186126 specifically targets a Type IV cAMP phosphodiesterase (also referred to as PDE3 in older literature) situated within the SR membrane. Inhibition of this PDE leads to an increase in local cAMP concentrations within the cardiomyocyte.
Mechanism of Action: Positive Inotropic Effect
The positive inotropic effect of LY186126, or its ability to increase the force of heart muscle contraction, is a direct consequence of its inhibition of the sarcoplasmic reticulum PDE. The elevated cAMP levels resulting from this inhibition lead to the activation of protein kinase A (PKA). PKA then phosphorylates key proteins involved in calcium handling, most notably phospholamban (PLB) and the L-type calcium channel. Phosphorylation of PLB relieves its inhibitory effect on the SR Ca2+-ATPase (SERCA), leading to increased calcium uptake into the SR. Simultaneously, phosphorylation of L-type calcium channels increases calcium influx into the cell during an action potential. The net result is a greater availability of calcium for release from the SR, leading to a more forceful contraction of the myofilaments.
Caption: Signaling pathway of LY186126 leading to a positive inotropic effect.
Quantitative Data
LY186126 exhibits high-affinity binding to the sarcoplasmic reticulum PDE. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity of [3H]LY186126 to Cardiac Sarcoplasmic Reticulum
| Species | Preparation | Dissociation Constant (Kd) | Reference |
| Canine | Purified SR Vesicles | 4 nM | [1] |
| Canine | Myocardial Vesicles | 4 nM | [2] |
| Rabbit | Enriched SR Vesicles | 6.2 ± 1.4 nM | [3] |
| Sheep | Mixed SR Preparations | 8.5 ± 2.3 nM | [3] |
| Sheep | Free SR | 4.4 nM | [3] |
| Sheep | Junctional SR | 10.9 nM | [3] |
Table 2: IC50 Values for Displacement of [3H]LY186126 from Rabbit Cardiac SR
| Compound | IC50 (nM) | Reference |
| Lixazinone (RS 82856) | 0.030 ± 0.008 | [3] |
| Indolidan | 0.14 ± 0.05 | [3] |
| cGMP | 17.8 ± 2.6 | [3] |
| Milrinone | 39.3 ± 13.2 | [3] |
| Imazodan | 192 ± 73 | [3] |
| Rolipram | > 30,000 | [3] |
Experimental Protocols
Detailed below are summaries of the key experimental protocols used in the study of LY186126. For complete, replicable protocols, please refer to the cited literature.
Isolation of Cardiac Sarcoplasmic Reticulum Vesicles
The isolation of a purified fraction of sarcoplasmic reticulum is crucial for studying the specific binding and enzymatic activity related to LY186126.
Caption: Generalized workflow for the isolation of cardiac sarcoplasmic reticulum.
A common procedure involves the following steps:
-
Homogenization: Cardiac tissue is minced and homogenized in a buffered solution to disrupt the cells.
-
Differential Centrifugation: A series of centrifugation steps at increasing speeds are used to separate cellular components. A low-speed spin pellets larger organelles like nuclei and mitochondria. The resulting supernatant is then subjected to a high-speed spin to pellet the microsomal fraction, which is rich in sarcoplasmic reticulum.
-
Density Gradient Centrifugation: For further purification, the microsomal fraction is layered onto a sucrose density gradient and ultracentrifuged. The sarcoplasmic reticulum vesicles will band at a specific density, allowing for their separation from other membrane fragments.
[3H]LY186126 Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) for LY186126.
Caption: Workflow for a [3H]LY186126 radioligand binding assay.
The general protocol is as follows:
-
Incubation: A fixed amount of the isolated sarcoplasmic reticulum preparation is incubated with varying concentrations of radiolabeled [3H]LY186126. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing, non-labeled ligand (e.g., Indolidan).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membrane vesicles with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound [3H]LY186126.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
Phosphodiesterase Activity Assay
This assay measures the enzymatic activity of the PDE in the sarcoplasmic reticulum and the inhibitory effect of compounds like LY186126.
A common method is a two-step radioassay:
-
PDE Reaction: The sarcoplasmic reticulum preparation is incubated with a known concentration of [3H]cAMP. The PDE in the sample will hydrolyze the [3H]cAMP to [3H]5'-AMP.
-
Separation and Quantification: The reaction is stopped, and the remaining [3H]cAMP is separated from the product, [3H]5'-AMP, typically using chromatography. The amount of [3H]5'-AMP formed is then quantified to determine the PDE activity.
To determine the inhibitory potency (IC50) of LY186126, the assay is performed with a fixed amount of [3H]cAMP and varying concentrations of the inhibitor.
Conclusion
LY186126 has proven to be an invaluable pharmacological tool for the investigation of cardiac sarcoplasmic reticulum phosphodiesterases. Its high affinity and selectivity for the Type IV isozyme have allowed for detailed characterization of the role of this enzyme in cardiac contractility. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical signaling node in the heart. The strong correlation between the binding affinity of LY186126 and its analogues with their inotropic effects underscores the importance of the sarcoplasmic reticulum PDE as a drug target.[2]
References
The Symbiotic Relationship of LY186126 and Indolidan: A Technical Guide to a Potent Cardiotonic Agent
For Researchers, Scientists, and Drug Development Professionals
Core Relationship and Mechanism of Action
Indolidan, also known by its developmental code LY195115, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Its tritiated analog, LY186126, serves as an indispensable tool for elucidating the binding characteristics and structure-activity relationships of this class of cardiotonic agents. The foundational relationship lies in the use of LY186126 as a high-affinity radioligand to probe the specific binding sites of indolidan on its target enzyme, primarily within the sarcoplasmic reticulum of cardiac myocytes.[1] The similar structure-activity relationships for PDE3 inhibition and the displacement of [3H]LY186126 by various analogs confirm that LY186126 binding accurately reflects the interaction of indolidan with the PDE3 active site.[2]
Indolidan exerts its positive inotropic (contractility-enhancing) and vasodilatory effects by inhibiting the hydrolysis of cAMP. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates key intracellular proteins involved in calcium homeostasis and myofilament sensitivity. This cascade of events results in an increased influx of calcium into the cardiomyocyte and enhanced reuptake into the sarcoplasmic reticulum, leading to more forceful and efficient cardiac contractions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for indolidan and its radiolabeled analog LY186126, providing a comparative overview of their binding and inhibitory properties.
Table 1: Binding Affinity and Inhibitory Potency of Indolidan and LY186126
| Compound | Parameter | Value | Species/Tissue |
| [3H]LY186126 | Kd | 4 nM | Canine Cardiac Sarcoplasmic Reticulum |
| Indolidan (LY195115) | IC50 (for [3H]LY186126 displacement) | 1.2 nM | Canine Cardiac Sarcoplasmic Reticulum |
| Indolidan (LY195115) | IC50 (for PDE3 Inhibition) | ~52-fold lower than Kd of [3H]LY186126 | Canine Cardiac Sarcoplasmic Reticulum |
Table 2: Comparative PDE3 Inhibition by Various Compounds
| Compound | IC50 (µM) for PDE3 Inhibition |
| Milrinone | Data not available in search results |
| Amrinone | Data not available in search results |
| Levosimendan | Data not available in search results |
Note: Specific IC50 values for milrinone, amrinone, and levosimendan were not found in the provided search results, though they are mentioned as other PDE3 inhibitors.
Experimental Protocols
[3H]LY186126 Radioligand Binding Assay
This protocol is adapted from general radioligand binding assay procedures and specific details mentioned in the literature for [3H]LY186126.
1. Membrane Preparation (Canine Cardiac Sarcoplasmic Reticulum):
-
Homogenize canine ventricular tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
Thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, combine the membrane preparation (50-120 µg protein), [3H]LY186126 (at a concentration near its Kd, e.g., 4 nM), and either buffer (for total binding) or a high concentration of unlabeled indolidan (e.g., 1 µM, for non-specific binding) or the test compound at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [3H]LY186126 to determine Kd and Bmax using non-linear regression.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.
Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol is a generalized procedure for measuring PDE3 activity.
1. Enzyme and Substrate Preparation:
-
Use a source of PDE3 enzyme, which can be a purified recombinant enzyme or a tissue homogenate rich in PDE3 (e.g., cardiac sarcoplasmic reticulum).
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2).
-
Prepare a solution of the substrate, [3H]-cAMP, at a concentration relevant to the Km of the enzyme.
2. Inhibition Assay:
-
In a reaction tube, combine the PDE3 enzyme, the reaction buffer, and the test compound (indolidan or other inhibitors) at various concentrations.
-
Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.
3. Reaction Termination and Product Separation:
-
Stop the reaction, for example, by boiling or adding a stop solution.
-
Add a 5'-nucleotidase (e.g., from snake venom) to convert the [3H]-AMP product to [3H]-adenosine.
-
Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an ion-exchange resin (e.g., Dowex). The negatively charged cAMP will bind to the resin, while the neutral adenosine will remain in the supernatant.
4. Quantification:
-
Measure the radioactivity of the supernatant (containing [3H]-adenosine) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
PDE3A Signaling Pathway in Cardiomyocytes
The following diagram illustrates the central role of PDE3A in regulating cardiac contractility. Inhibition of PDE3A by indolidan leads to an increase in cAMP, activation of PKA, and subsequent phosphorylation of key proteins that enhance calcium cycling and myofilament function.
Caption: PDE3A signaling pathway in cardiomyocytes.
Experimental Workflow for [3H]LY186126 Binding Assay
This diagram outlines the key steps in performing a radioligand binding assay to determine the affinity of a test compound for the PDE3 receptor.
Caption: Experimental workflow for a [³H]LY186126 radioligand binding assay.
Logical Relationship between Indolidan, LY186126, and PDE3
This diagram illustrates the logical connection between indolidan, its radiolabeled analog, and their common biological target.
Caption: Logical relationship between indolidan, LY186126, and PDE3.
References
- 1. PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of indolidan analog binding sites of drug antibody and sarcoplasmic reticulum with inhibition of cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of LY186126: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
LY186126 is a potent and selective inhibitor of the Type IV cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme primarily located in the sarcoplasmic reticulum of cardiac muscle. As a structural analogue of indolidan (LY195115), LY186126 exhibits high-affinity binding to its target, leading to an anticipated increase in intracellular cAMP levels and a subsequent positive inotropic effect on cardiac muscle. This document provides a comprehensive overview of the in vitro characterization of LY186126, detailing its binding affinity, inhibitory activity, and the experimental protocols utilized for its evaluation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters determined for LY186126 in vitro.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Binding Affinity (Kd) | 4 nM | Canine Cardiac Sarcoplasmic Reticulum | Radioligand Binding ([³H]LY186126) | [1] |
| Binding Affinity (Kd) | 5.6 nM | Canine Cardiac Sarcoplasmic Reticulum | Radioligand Binding ([³H]LY186126) | [2] |
No specific IC50 values for the inhibition of PDE IV by LY186126 were identified in the public domain literature reviewed.
Experimental Protocols
[³H]LY186126 Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of LY186126 to its receptor in canine cardiac sarcoplasmic reticulum vesicles.
1. Preparation of Canine Cardiac Sarcoplasmic Reticulum Vesicles:
-
Cardiac tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.
-
The microsomal fraction is further purified, often using a sucrose density gradient, to enrich for sarcoplasmic reticulum vesicles.
-
The protein concentration of the final vesicle preparation is determined using a standard protein assay.
2. Binding Assay Protocol:
-
Reaction Mixture:
-
Purified sarcoplasmic reticulum vesicles
-
[³H]LY186126 (tritiated form of LY186126) at various concentrations
-
Assay Buffer (containing Mg²⁺, as binding is Mg²⁺-dependent)
-
For determination of non-specific binding, a high concentration (e.g., 1 µM) of unlabeled LY186126, indolidan, or milrinone is included.
-
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound [³H]LY186126, is measured by liquid scintillation counting.
3. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
Scatchard Analysis: The specific binding data is transformed and plotted with the ratio of bound/free radioligand on the y-axis and the amount of bound radioligand on the x-axis. This analysis is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), with a linear plot suggesting a single class of binding sites.[1]
Phosphodiesterase (PDE) IV Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like LY186126 against PDE IV.
1. Enzyme Preparation:
-
PDE IV is isolated and purified from a relevant tissue source, such as canine cardiac sarcoplasmic reticulum.
2. Inhibition Assay Protocol:
-
Reaction Mixture:
-
Purified PDE IV enzyme
-
cAMP (substrate)
-
LY186126 at various concentrations
-
Assay Buffer
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated for a defined period at a specific temperature (e.g., 37°C).
-
Termination: The enzymatic reaction is stopped, typically by heat inactivation or the addition of a chemical inhibitor.
-
Quantification of Product: The amount of 5'-AMP produced from the hydrolysis of cAMP is measured. This can be achieved through various methods, including:
-
Radiometric assays: Using [³H]cAMP as a substrate and separating it from the resulting [³H]5'-AMP via chromatography.
-
Coupled enzyme assays: Where 5'-AMP is further converted to adenosine and inorganic phosphate by a 5'-nucleotidase, and the phosphate is quantified colorimetrically.
-
3. Data Analysis:
-
The percentage of PDE IV inhibition at each concentration of LY186126 is calculated relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway for the Inotropic Effect of LY186126
The diagram below illustrates the proposed mechanism of action for LY186126 in cardiac myocytes, leading to a positive inotropic effect.
Caption: Proposed signaling cascade of LY186126 in cardiac myocytes.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the [³H]LY186126 radioligand binding assay.
Caption: Workflow for determining the binding affinity of LY186126.
Logical Relationship of PDE Inhibition and Cellular Effect
This diagram illustrates the logical connection between the biochemical inhibition of PDE IV by LY186126 and the resulting physiological response in cardiac tissue.
Caption: Logical flow from PDE IV inhibition to increased cardiac contractility.
References
An In-depth Technical Guide on the Phosphodiesterase Type IV Selectivity of LY186126
For Researchers, Scientists, and Drug Development Professionals
Introduction to LY186126 and PDE4
LY186126 is recognized as an analog of indolidan and functions as a phosphodiesterase inhibitor.[1] Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling pathways crucial to numerous physiological processes. The PDE4 family, which is specific for cAMP, is a key target in drug development for inflammatory and neurological disorders. The therapeutic efficacy and side-effect profile of a PDE4 inhibitor are largely determined by its selectivity for the PDE4 isozyme family over other PDE families.
Quantitative Data: Binding Affinity of LY186126
The available data for LY186126 primarily concerns its binding affinity to PDE, particularly from cardiac sarcoplasmic reticulum preparations, which are known to contain cGMP-inhibitable Type IV phosphodiesterase. The equilibrium dissociation constant (Kd) for [3H]LY186126 binding to cardiac sarcoplasmic reticulum PDE has been determined to be 5.6 nM, indicating a high affinity.[1]
Further studies have characterized the displacement of radiolabeled [3H]LY186126 by other PDE inhibitors, providing an indirect measure of binding affinity. The following table summarizes the IC50 values for the competition of [3H]LY186126 binding by various compounds in rabbit sarcoplasmic reticulum.
| Compound | IC50 (nM) |
| Lixazinone (RS 82856) | 0.030 ± 0.008 |
| Indolidan | 0.14 ± 0.05 |
| cGMP | 17.8 ± 2.6 |
| Milrinone | 39.3 ± 13.2 |
| Imazodan | 192 ± 73 |
| Rolipram | > 30,000 |
Data from a study on [3H]LY186126 binding in rabbit ventricular myocardium.
Experimental Protocols
To determine the selectivity of a compound like LY186126, two primary types of assays are employed: enzymatic inhibition assays and radioligand binding assays.
Protocol 1: Phosphodiesterase Enzymatic Inhibition Assay (Colorimetric Method)
This protocol describes a general method for determining the inhibitory activity of a compound against various PDE isozymes using a colorimetric approach.
1. Principle: The assay measures the amount of phosphate produced from the hydrolysis of cAMP or cGMP by a PDE. The 5'-monophosphate product is further hydrolyzed by a 5'-nucleotidase to a nucleoside and inorganic phosphate. The released phosphate is then quantified using a malachite green-based reagent, which forms a colored complex with phosphate.
2. Materials:
-
Purified recombinant PDE isozymes (PDE1-11)
-
cAMP and cGMP substrates
-
5'-Nucleotidase
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Test compound (e.g., LY186126) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., IBMX for non-selective inhibition, or a known selective inhibitor for the specific isozyme)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution or vehicle control
-
PDE isozyme solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add the cyclic nucleotide substrate (cAMP or cGMP) to each well to start the reaction. The final substrate concentration should be below the Km for the respective enzyme to ensure assay sensitivity.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Addition of 5'-Nucleotidase: Add 5'-nucleotidase to each well and incubate for an additional 20 minutes at 30°C to convert the 5'-monophosphate to inorganic phosphate.
-
Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will also react with the inorganic phosphate to produce a color change.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radioligand Binding Assay
This protocol is particularly relevant for LY186126, as the existing data is based on this method. It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target enzyme.
1. Principle: A radiolabeled ligand with high affinity and selectivity for the target PDE is incubated with a source of the enzyme (e.g., tissue homogenate, cell membranes, or purified enzyme). The amount of radioligand bound to the enzyme is measured in the presence and absence of a competing unlabeled test compound.
2. Materials:
-
Radiolabeled ligand (e.g., [3H]LY186126)
-
Enzyme source (e.g., rabbit sarcoplasmic reticulum membranes)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Test compound (unlabeled LY186126 or other inhibitors)
-
Non-specific binding control (a high concentration of a known ligand, e.g., indolidan)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
3. Procedure:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the target PDE.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following:
-
Binding Buffer
-
Test compound at various concentrations or vehicle control
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd)
-
Membrane preparation
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a non-labeled competing ligand.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathway of PDE4 Inhibition
References
Unraveling the Cardiovascular Profile of Fenofibrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: While the compound "LY 186126" does not correspond to a publicly documented pharmaceutical agent, extensive research exists on the cardiovascular effects of fenofibrate, a widely studied lipid-lowering drug. This guide provides a comprehensive technical overview of the cardiovascular effects of fenofibrate, presenting key data, experimental methodologies, and a visualization of its mechanism of action. Fenofibrate, a fibric acid derivative, primarily works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.[1][2]
Quantitative Data on Cardiovascular Effects
The cardiovascular effects of fenofibrate have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from significant studies.
Table 1: Effects of Fenofibrate on Cardiovascular Events in Patients with Type 2 Diabetes
| Study/Analysis | Patient Population | Treatment Group | Control Group | Outcome | Relative Risk Reduction (RRR) / Hazard Ratio (HR) | p-value |
| FIELD Study | 9,795 patients with type 2 diabetes | Fenofibrate 200 mg/day | Placebo | Total cardiovascular disease events | 11% RRR (HR 0.89) | 0.035 |
| Non-fatal myocardial infarction | 24% RRR (HR 0.76) | 0.010 | ||||
| Coronary revascularization | 21% RRR (HR 0.79) | 0.003 | ||||
| ACCORD-Lipid Trial | 5,518 patients with type 2 diabetes on statin therapy | Fenofibrate + Simvastatin | Placebo + Simvastatin | Major adverse cardiovascular events (MACE) | 8% RRR (HR 0.92) | 0.32 |
| Subgroup with high triglycerides and low HDL-C | MACE | 27% RRR (HR 0.73) | 0.053 | |||
| Nationwide Propensity-Score Matched Cohort Study | Statin users with diabetes | Fenofibrate + Statin | Statin alone | All-cause death and ASCVD | Significantly lower risk | <0.001 |
| Myocardial Infarction | 12.2% lower risk | <0.001 | ||||
| Stroke | 9.9% lower risk | <0.001 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Hemodynamic and Metabolic Effects of Fenofibrate
| Study | Patient Population | Intervention | Parameter | Change | p-value |
| Cheung et al. (2008) | 74 type 2 diabetic subjects with left ventricular diastolic dysfunction | Fenofibrate 160 mg/day for 6 months | 24-h systolic blood pressure | -3.4 ± 0.09 mmHg (interactive with CoQ10) | 0.010 |
| 24-h diastolic blood pressure | -1.3 ± 0.5 mmHg | 0.013 | |||
| 24-h heart rate | -3.3 ± 0.5 beats/min | <0.001 | |||
| Monga et al. (2024) | 72 patients with moderate-to-severe asymptomatic aortic stenosis | Fenofibrate 200 mg daily for 6 months | Myocardial triglyceride content | -0.40 ± 0.97 | 0.02 |
| Cardiac energetics (PCr/ATP) | 0.14 ± 0.48 | 0.05 | |||
| Peak diastolic longitudinal strain rate | 9.6 (95% CI: 1.13, 18.1) | 0.02 |
Data compiled from multiple sources.[7][8][9][10]
Experimental Protocols
A detailed understanding of the methodologies employed in key studies is crucial for interpreting the data.
Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study
-
Objective: To assess the effect of long-term fenofibrate therapy on cardiovascular events in patients with type 2 diabetes mellitus.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
-
Participants: 9,795 patients with type 2 diabetes aged 50-75 years, not taking statin therapy at entry.
-
Intervention: Patients were randomly assigned to receive either fenofibrate 200 mg daily or a matching placebo.
-
Primary Outcome: The primary outcome was the composite of coronary heart disease death and non-fatal myocardial infarction.
-
Key Methodologies:
-
Cardiovascular events were adjudicated by an independent endpoint committee.
-
Lipid profiles were measured at baseline and at regular intervals throughout the study.
-
Statistical analysis was performed on an intention-to-treat basis.
-
Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial
-
Objective: To determine whether combination therapy with a fibrate and a statin, compared with statin monotherapy, would reduce the risk of cardiovascular disease in patients with type 2 diabetes at high risk for cardiovascular events.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 5,518 patients with type 2 diabetes who were being treated with simvastatin and had additional cardiovascular risk factors.
-
Intervention: Participants were randomly assigned to receive either fenofibrate or a matching placebo in addition to their simvastatin therapy.
-
Primary Outcome: The primary outcome was the first occurrence of a major adverse cardiovascular event, defined as nonfatal myocardial infarction, nonfatal stroke, or death from cardiovascular causes.[6]
-
Key Methodologies:
-
A 2x2 factorial design was also used to test intensive glycemic control and intensive blood pressure control.
-
Lipid levels were monitored throughout the study.
-
Event adjudication was performed by a central committee.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of fenofibrate and a typical workflow for a clinical trial assessing its cardiovascular effects.
Caption: Mechanism of action of fenofibrate.
Caption: A generalized workflow for a clinical trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fenofibrate - Wikipedia [en.wikipedia.org]
- 3. Effects of Fenofibrate Treatment on Cardiovascular Disease Risk in 9,795 Individuals With Type 2 Diabetes and Various Components of the Metabolic Syndrome: The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate’s impact on cardiovascular risk in patients with diabetes: a nationwide propensity-score matched cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Association of Fenofibrate Therapy With Long-term Cardiovascular Risk in Statin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic Effects of Fenofibrate and Coenzyme Q10 in Type 2 Diabetic Subjects With Left Ventricular Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of fenofibrate and coenzyme Q10 in type 2 diabetic subjects with left ventricular diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESC 365 [esc365.escardio.org]
- 10. academic.oup.com [academic.oup.com]
The Enigmatic Antitumor Agent LY186126: A Technical Overview of a Novel Quinoline-Based Scaffold
For decades, the quest for potent and selective anticancer agents has driven relentless innovation in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinoline core has emerged as a privileged structure, giving rise to numerous compounds with significant antitumor activity. This technical guide delves into the early discovery and synthetic exploration of a notable, albeit enigmatic, member of this class: LY186126, a potent tubulin polymerization inhibitor from the 2-anilino-3-aroylquinoline series.
While specific public-domain literature explicitly detailing a compound with the designation "LY186126" is scarce, extensive research into tubulin polymerization inhibitors and Eli Lilly's patent history strongly suggests its identity as a member of the 2-anilino-3-aroylquinoline class of antimitotic agents. These compounds have demonstrated remarkable efficacy in disrupting microtubule dynamics, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. This guide, therefore, focuses on the foundational chemistry and biology of this promising structural class, which is believed to encompass LY186126.
Core Structure and Mechanism of Action
The fundamental architecture of the LY186126 series is the 2-anilino-3-aroylquinoline scaffold. This structure is characterized by a quinoline ring substituted at the 2-position with an aniline group and at the 3-position with an aroyl (aromatic ketone) moiety.
The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are integral to the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, 2-anilino-3-aroylquinolines disrupt the assembly of microtubules. This interference with microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.
The signaling pathway disruption caused by these compounds is a direct consequence of their interaction with the tubulin cytoskeleton.
Synthesis and Experimental Protocols
The synthesis of the 2-anilino-3-aroylquinoline scaffold is a multi-step process that relies on established organic chemistry reactions. The following outlines a general synthetic pathway based on related compounds.
General Synthetic Workflow
The synthesis typically commences with the construction of a substituted 2-aminoacetophenone, which serves as a key building block. This is followed by a cyclization reaction to form the quinoline core and subsequent functionalization to introduce the aroyl and anilino groups.
Key Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-3-aroylquinoline (General Procedure)
-
Step 1: Synthesis of 2-Aminoacetophenone. A substituted aniline is acetylated using an appropriate acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding acetanilide. This is followed by a Fries rearrangement or a similar reaction to introduce the acetyl group at the ortho position to the amino group, which is often protected during this step.
-
Step 2: Friedländer Annulation. The resulting 2-aminoacetophenone is condensed with a β-ketoester in the presence of an acid or base catalyst. This intramolecular cyclization and dehydration reaction forms the quinoline ring system.
-
Step 3: Aroylation at the 3-position. The quinoline core is then subjected to a Friedel-Crafts acylation or a similar reaction with an aroyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the aroyl group at the 3-position.
-
Step 4: Introduction of the 2-Anilino Group. The final step involves a nucleophilic aromatic substitution reaction. A 2-chloroquinoline intermediate (prepared from the corresponding 2-quinolone) is reacted with a substituted aniline in the presence of a base and often a palladium catalyst to yield the final 2-anilino-3-aroylquinoline.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Preparation of Tubulin: Purified tubulin is obtained from bovine brain or other sources and stored at -80°C.
-
Assay Buffer: A suitable polymerization buffer (e.g., MES buffer containing MgCl₂, EGTA, and GTP) is prepared.
-
Reaction Mixture: The reaction mixture is prepared in a 96-well plate and includes the assay buffer, purified tubulin, and varying concentrations of the test compound (e.g., LY186126) or a reference inhibitor (e.g., colchicine).
-
Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.
-
Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Quantitative Data Summary
While specific data for a compound explicitly named LY186126 is not publicly available, the following table summarizes representative biological activities for potent compounds within the 2-anilino-3-aroylquinoline class, as reported in the scientific literature.
| Compound Class | Target Cell Line | IC₅₀ (Antiproliferative Activity) | IC₅₀ (Tubulin Polymerization Inhibition) | Reference |
| 2-Anilino-3-aroylquinolines | Various Cancer Cell Lines | Nanomolar to low micromolar range | Low micromolar range | Published research on this compound class |
Conclusion and Future Directions
The 2-anilino-3-aroylquinoline scaffold, believed to be the chemical class of LY186126, represents a highly promising avenue for the development of novel anticancer therapeutics. Their potent inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis, underscores their potential as effective antimitotic agents. While the specific details of LY186126 remain within the proprietary domain of its developers, the foundational research on this class of compounds provides a robust framework for further investigation. Future research in this area will likely focus on optimizing the structure-activity relationship to enhance potency, improve the pharmacokinetic profile, and overcome potential mechanisms of drug resistance. The development of more targeted delivery systems could also serve to increase the therapeutic index of these potent cytotoxic agents, bringing them closer to clinical application for the benefit of cancer patients.
In-Depth Technical Guide to the Pharmacological Profile of LY 186126
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 186126 is a potent and selective inhibitor of phosphodiesterase type IV (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). As a structural analog of indolidan, this compound exhibits high-affinity binding to PDE4, particularly in cardiac tissues. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, and the methodologies used for its evaluation. The information presented is intended to support further research and development of this and similar compounds.
Core Pharmacological Profile
This compound is characterized as a potent inhibitor of type IV cyclic AMP phosphodiesterase. Its primary mechanism of action involves the elevation of intracellular cAMP levels, which in turn modulates various cellular functions, particularly in the cardiovascular system.
Binding Affinity
This compound demonstrates high-affinity binding to PDE4 isolated from canine cardiac sarcoplasmic reticulum.
| Parameter | Value | Tissue Source |
| Kd (Dissociation Constant) | 4 - 5.6 nM | Canine Cardiac Sarcoplasmic Reticulum |
Table 1: Binding Affinity of this compound
Mechanism of Action and Signaling Pathway
As a PDE4 inhibitor, this compound prevents the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). In cardiac myocytes, PKA activation enhances calcium influx through L-type calcium channels and promotes calcium release from the sarcoplasmic reticulum, leading to a positive inotropic (increased contractility) effect. In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
This protocol outlines the procedure for determining the binding affinity of this compound to its target receptor, PDE4, in canine cardiac sarcoplasmic reticulum vesicles.
Materials:
-
[3H]this compound (tritiated form)
-
Canine cardiac sarcoplasmic reticulum vesicles
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled this compound or other competing ligands
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Isolate sarcoplasmic reticulum vesicles from canine cardiac tissue using differential centrifugation.
-
Incubation: In triplicate, incubate a fixed concentration of [3H]this compound with the membrane preparation in the binding buffer. For competition assays, include varying concentrations of unlabeled this compound or other test compounds. To determine non-specific binding, use a high concentration of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data to determine the Kd and Bmax. Analyze competition binding data to determine the IC50 and subsequently the Ki.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to determine the inhibitory potency (IC50) of this compound on PDE4 activity.
Materials:
-
Purified recombinant human PDE4 enzyme
-
This compound
-
[3H]cAMP
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase
-
Anion exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, purified PDE4 enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a fixed concentration of [3H]cAMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]AMP product to [3H]adenosine.
-
Separation: Separate the unreacted [3H]cAMP from the [3H]adenosine product using an anion exchange resin slurry. The uncharged adenosine will be in the supernatant.
-
Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.
In Vivo Pharmacology
While specific in vivo data for this compound is limited in the public domain, studies on similar PDE4 inhibitors in canine models of heart failure provide a framework for expected effects.
Expected In Vivo Effects in a Canine Model of Heart Failure
Based on its mechanism of action, this compound is anticipated to produce the following hemodynamic effects in a canine model of heart failure:
-
Increased Cardiac Contractility: Measured as an increase in the maximum rate of left ventricular pressure rise (LV dP/dtmax).
-
Increased Cardiac Output: Resulting from the enhanced contractility.
-
Reduced Systemic Vascular Resistance: Due to vasodilation of peripheral arteries.
-
Variable Effects on Blood Pressure: The net effect on mean arterial pressure will depend on the balance between increased cardiac output and decreased systemic vascular resistance.
Protocol for Assessing Hemodynamic Effects in Anesthetized Dogs
Animal Model:
-
Beagle dogs, either healthy or with induced heart failure (e.g., via rapid ventricular pacing or coronary microembolization).
Anesthesia and Instrumentation:
-
Anesthetize the dogs with an appropriate anesthetic agent (e.g., pentobarbital or isoflurane).
-
Intubate and ventilate the animals.
-
Catheterize a femoral artery for monitoring systemic blood pressure.
-
Place a catheter in a femoral vein for drug administration.
-
Insert a catheter-tip manometer into the left ventricle via a carotid artery to measure left ventricular pressure and calculate LV dP/dtmax.
-
Place a thermodilution catheter in the pulmonary artery via a jugular vein to measure cardiac output.
Experimental Procedure:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic parameters.
-
Administer this compound intravenously as a bolus or continuous infusion at various doses.
-
Continuously monitor and record all hemodynamic parameters throughout the drug administration and for a specified period afterward.
-
Analyze the data to determine the dose-response relationship for each hemodynamic parameter.
Conclusion
This compound is a potent PDE4 inhibitor with high affinity for cardiac sarcoplasmic reticulum-associated PDE4. Its mechanism of action, centered on the elevation of intracellular cAMP, suggests significant potential as a positive inotropic and vasodilatory agent. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel PDE4 inhibitors. Further in vivo studies are warranted to fully characterize its hemodynamic and pharmacokinetic profile and to establish its therapeutic potential.
Methodological & Application
Application Notes and Protocols for [3H]LY186126 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]LY186126 is a potent and selective radioligand for the high-affinity binding site of the cGMP-inhibitable cyclic AMP (cAMP) phosphodiesterase (PDE-IV), also known as SR-PDE due to its enrichment in the sarcoplasmic reticulum. As a tritiated analog of the cardiotonic agent indolidan, [3H]LY186126 serves as an invaluable tool for characterizing the pharmacological properties of PDE-IV inhibitors. These inhibitors have therapeutic potential in the treatment of congestive heart failure and other conditions where elevated intracellular cAMP levels are beneficial.
These application notes provide detailed protocols for utilizing [3H]LY186126 in saturation and competition radioligand binding assays to determine the density of PDE-IV binding sites (Bmax), the affinity of the radioligand (Kd), and the affinity of unlabeled competing ligands (Ki).
Data Presentation
Table 1: Binding Characteristics of [3H]LY186126
| Parameter | Value | Tissue/Preparation | Species | Reference |
| Kd (Dissociation Constant) | ~4 nM | Cardiac Sarcoplasmic Reticulum Vesicles | Canine | [1][2] |
| 4.1 ± 1.3 nM | Myocardial Vesicles | Canine | ||
| 6.2 ± 1.4 nM | Enriched Sarcoplasmic Reticulum | Rabbit | ||
| 8.5 ± 2.3 nM | Mixed Sarcoplasmic Reticulum | Sheep | ||
| Bmax (Binding Site Density) | 383 ± 61 fmol/mg protein | Myocardial Vesicles | Canine | |
| 714 ± 77 fmol/mg protein | Enriched Sarcoplasmic Reticulum | Rabbit | ||
| 944 ± 115 fmol/mg protein | Mixed Sarcoplasmic Reticulum | Sheep | ||
| 630 fmol/mg protein | Free Sarcoplasmic Reticulum | Sheep | ||
| 569 fmol/mg protein | Junctional Sarcoplasmic Reticulum | Sheep | ||
| pH Optimum | 7.4 | Myocardial Vesicles | Canine |
Table 2: Inhibitory Potency of Various Compounds on [3H]LY186126 Binding
| Compound | IC50 (nM) | Target | Reference |
| Lixazinone (RS 82856) | 0.030 ± 0.008 | PDE-IV | |
| Indolidan | 0.14 ± 0.05 | PDE-IV | |
| cGMP | 17.8 ± 2.6 | PDE-IV | |
| Milrinone | 39.3 ± 13.2 | PDE-IV | |
| Imazodan | 192 ± 73 | PDE-IV | |
| Rolipram | > 30,000 | PDE-IV |
Note: Ki values can be calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
The binding target of [3H]LY186126, PDE-IV, is a critical enzyme in the cAMP signaling cascade. G-protein coupled receptors (GPCRs), upon activation by agonists such as catecholamines, stimulate adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, which in cardiac myocytes results in increased contractility and heart rate. PDE-IV hydrolyzes cAMP to AMP, thus terminating the signal. Inhibition of PDE-IV by compounds like LY186126 leads to an accumulation of intracellular cAMP, potentiating the effects of the initial signal.
Caption: cAMP signaling pathway and the inhibitory action of LY186126 on PDE-IV.
Experimental Protocols
Cardiac Membrane Preparation
This protocol describes the preparation of a crude membrane fraction enriched in sarcoplasmic reticulum from cardiac tissue.
Materials:
-
Fresh or frozen cardiac ventricular tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, ice-cold
-
Resuspension Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Mince the cardiac tissue on ice and wash with ice-cold Homogenization Buffer to remove excess blood.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in Resuspension Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquots of the membrane preparation can be used immediately or stored at -80°C.
Caption: Workflow for cardiac membrane preparation.
Saturation Binding Assay
This assay is performed to determine the Kd and Bmax of [3H]LY186126.
Materials:
-
[3H]LY186126
-
Unlabeled indolidan or LY186126 for determining non-specific binding
-
Cardiac membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethylenimine (PEI)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]LY186126.
-
For total binding, add 50 µL of Assay Buffer, 50 µL of varying concentrations of [3H]LY186126 (e.g., 0.1 - 20 nM), and 150 µL of the membrane preparation (typically 50-100 µg protein).
-
For non-specific binding, add 50 µL of a high concentration of unlabeled indolidan (e.g., 10 µM), 50 µL of varying concentrations of [3H]LY186126, and 150 µL of the membrane preparation.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked GF/C filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled compounds for the [3H]LY186126 binding site.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Procedure:
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Add 50 µL of varying concentrations of the unlabeled test compound, 50 µL of [3H]LY186126 at a fixed concentration (at or below its Kd, e.g., 4 nM), and 150 µL of the membrane preparation (50-100 µg protein).
-
For total binding, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled indolidan (e.g., 10 µM) instead of the test compound.
-
Incubate, filter, wash, and count as described in the saturation binding assay protocol.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: General workflow for radioligand binding assays.
Disclaimer
These protocols provide a general framework. Optimal conditions, including protein concentration, incubation time, and buffer composition, should be determined empirically for each specific experimental setup. Always follow appropriate laboratory safety procedures when handling radioactive materials.
References
Application Notes and Protocols: LY186126 as a Tool for Studying PDE Isozymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY186126, an analog of indolidan, is a potent inhibitor of phosphodiesterase (PDE) enzymes, with a high affinity for the type IV cyclic AMP (cAMP) phosphodiesterase (PDE4).[1] Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP). The selective inhibition of specific PDE isozymes allows for the targeted modulation of signaling pathways involved in a myriad of physiological processes, including cardiac muscle contraction, smooth muscle relaxation, inflammation, and neuronal signaling. This makes selective PDE inhibitors like LY186126 invaluable tools for researchers studying the intricate roles of these enzymes in health and disease.
These application notes provide a comprehensive overview of LY186126, including its biochemical properties, and detailed protocols for its use in in vitro and cellular assays to investigate PDE function and cAMP signaling.
Biochemical Profile of LY186126
LY186126 exhibits a high binding affinity for PDE isolated from cardiac sarcoplasmic reticulum, with a dissociation constant (Kd) of 5.6 nM.[1] While it is established as a potent inhibitor of PDE4, a comprehensive selectivity profile across all PDE isozyme families is crucial for interpreting experimental results accurately. The following table summarizes the known inhibitory activity of LY186126. Note: A complete inhibitory profile against all PDE isozymes is not currently publicly available. Researchers should exercise caution and may need to empirically determine the selectivity of LY186126 for their specific PDE isozyme of interest.
| PDE Isozyme Family | Substrate | LY186126 IC50/Ki | Reference |
| PDE4 | cAMP | Kd = 5.6 nM (cardiac sarcoplasmic reticulum) | [1] |
| Other PDEs | cAMP/cGMP | Data not readily available |
Signaling Pathways
Phosphodiesterases are critical regulators of cyclic nucleotide signaling cascades. By hydrolyzing cAMP, PDE4 terminates the signals initiated by the activation of adenylyl cyclase. Inhibition of PDE4 by LY186126 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This can lead to a variety of cellular responses depending on the cell type and the specific signaling components present.
Experimental Protocols
The following are detailed protocols for utilizing LY186126 in common experimental setups to study PDE4 activity and its downstream effects.
Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of LY186126 against a purified PDE4 enzyme using a competitive fluorescence polarization (FP) assay.
Materials:
-
Purified recombinant human PDE4 enzyme
-
FAM-labeled cAMP substrate
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
LY186126 stock solution (in DMSO)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified PDE4 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to yield a significant change in fluorescence polarization upon substrate hydrolysis.
-
Prepare a serial dilution of LY186126 in PDE Assay Buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Dilute the FAM-cAMP substrate to the desired working concentration in PDE Assay Buffer. The optimal concentration is typically at or below the Km of the enzyme for the substrate.
-
-
Assay Setup:
-
Add 5 µL of the diluted LY186126 solutions (or vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of the diluted FAM-cAMP substrate solution to all wells to start the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Read Fluorescence Polarization:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of LY186126 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the LY186126 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular cAMP Accumulation Assay
This protocol outlines a method to measure the effect of LY186126 on intracellular cAMP levels in cultured cells using a competitive immunoassay.
Materials:
-
Cultured cells expressing the PDE4 isozyme of interest
-
Cell culture medium
-
Stimulating agent (e.g., forskolin or a specific GPCR agonist)
-
LY186126 stock solution (in DMSO)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
The next day, replace the culture medium with serum-free medium containing various concentrations of LY186126 or vehicle (DMSO).
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., forskolin) to all wells except the basal control wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
-
Incubate as per the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP measurement according to the instructions of the chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the LY186126 concentration to determine the EC50 for cAMP accumulation.
-
Applications in Research
LY186126 can be a valuable pharmacological tool in various research areas:
-
Cardiovascular Research: Given its high affinity for cardiac PDE, LY186126 can be used to investigate the role of PDE4 in regulating cardiomyocyte contractility, calcium handling, and arrhythmogenesis.
-
Smooth Muscle Physiology: Researchers can utilize LY186126 to study the involvement of PDE4 in the regulation of smooth muscle tone in various tissues, including airways, blood vessels, and the gastrointestinal tract.
-
Inflammation and Immunology: As PDE4 is a key regulator of inflammatory cell function, LY186126 can be employed to explore the role of this isozyme in inflammatory signaling pathways and immune cell activation.
-
Neuroscience: PDE4 is expressed in the central nervous system and is implicated in cognitive function and mood regulation. LY186126 can be a tool to dissect the role of PDE4 in neuronal signaling and synaptic plasticity.
Conclusion
LY186126 is a potent and valuable research tool for investigating the physiological and pathophysiological roles of PDE4. Its high affinity makes it particularly useful for studying cAMP signaling in cardiac tissues. By employing the detailed protocols provided in these application notes, researchers can effectively utilize LY186126 to elucidate the intricate functions of PDE4 and its downstream signaling pathways in a variety of cellular and physiological contexts. As with any pharmacological tool, careful consideration of its selectivity profile and appropriate experimental controls are essential for generating robust and reliable data.
References
Application of LY186126 in Heart Failure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY186126 is a potent and selective inhibitor of the cGMP-inhibitable Type IV cyclic AMP (cAMP) phosphodiesterase (PDE4). In the context of heart failure, where intracellular signaling pathways are often dysregulated, targeting specific PDEs presents a promising therapeutic strategy. By inhibiting PDE4, LY186126 is expected to increase intracellular cAMP levels in cardiomyocytes. This elevation in cAMP can, in turn, activate Protein Kinase A (PKA), leading to the phosphorylation of key proteins involved in calcium handling and myofilament function, ultimately enhancing cardiac contractility and relaxation. These application notes provide a comprehensive overview of the mechanism of action of LY186126, detailed protocols for its use in preclinical heart failure models, and methods for assessing its therapeutic efficacy.
Mechanism of Action
LY186126 exerts its effects by selectively inhibiting the PDE4 enzyme. In the heart, PDE4 is a key regulator of cAMP levels within specific subcellular compartments. Increased cAMP levels activate PKA, which then phosphorylates several downstream targets to improve cardiac function:
-
Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium reuptake into the sarcoplasmic reticulum. This enhances diastolic relaxation and increases the calcium available for subsequent contractions.
-
L-type Calcium Channels: PKA-mediated phosphorylation increases the open probability of L-type calcium channels, leading to a greater influx of calcium during systole and enhanced contractility.
-
Myofilament Proteins: Phosphorylation of proteins like troponin I can modulate myofilament calcium sensitivity, contributing to improved relaxation.
Signaling Pathway
Caption: Signaling pathway of LY186126 in cardiomyocytes.
Quantitative Data
The following tables summarize the in vitro binding affinity of LY186126 and the competition for its binding site by other phosphodiesterase inhibitors.
Table 1: [3H]LY186126 Binding Characteristics in Ventricular Myocardium Sarcoplasmic Reticulum (SR) [1]
| Species | Preparation | Bmax (fmol/mg protein) | Kd (nM) |
| Rabbit | Enriched SR | 714 +/- 77 | 6.2 +/- 1.4 |
| Sheep | Mixed SR | 944 +/- 115 | 8.5 +/- 2.3 |
| Sheep | Free SR | 630 | 4.4 |
| Sheep | Junctional SR | 569 | 10.9 |
Table 2: Competition for [3H]LY186126 Binding in Rabbit Sarcoplasmic Reticulum [1]
| Compound | IC50 (nM) |
| Lixazinone (RS 82856) | 0.030 +/- 0.008 |
| Indolidan | 0.14 +/- 0.05 |
| cGMP | 17.8 +/- 2.6 |
| Milrinone | 39.3 +/- 13.2 |
| Imazodan | 192 +/- 73 |
| Rolipram | > 30,000 |
Experimental Protocols
The following are suggested protocols for evaluating the efficacy of LY186126 in established rodent models of heart failure.
Protocol 1: Transverse Aortic Constriction (TAC) Model of Pressure-Overload Heart Failure in Mice
This model induces left ventricular hypertrophy and subsequent heart failure.
Experimental Workflow
Caption: Experimental workflow for the TAC model.
Methodology
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
TAC Surgery:
-
Anesthetize the mouse with isoflurane.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a suture around the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around a 27-gauge needle, then remove the needle to create a standardized constriction.
-
Close the chest and allow the animal to recover.
-
-
Heart Failure Development: Allow 4 weeks for the development of cardiac hypertrophy and dysfunction.
-
Drug Administration:
-
Dosing (suggested): Based on studies with other PDE4 inhibitors like rolipram, a starting dose of 1-3 mg/kg of LY186126 administered intraperitoneally (i.p.) once daily is recommended. Dose-response studies should be conducted to determine the optimal therapeutic dose.
-
Vehicle Control: Administer an equivalent volume of the vehicle used to dissolve LY186126 (e.g., saline with 5% DMSO).
-
Treatment Duration: 4 weeks.
-
-
Assessment of Cardiac Function:
-
Echocardiography: Perform echocardiography at baseline (before treatment) and at the end of the treatment period.
-
Parameters to Measure: Left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs), left ventricular posterior wall thickness (LVPW), ejection fraction (EF), and fractional shortening (FS).
-
-
Hemodynamic Measurements (Terminal):
-
Insert a pressure-volume catheter into the left ventricle to measure parameters such as end-systolic pressure, end-diastolic pressure, and dP/dt max and min.
-
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals and collect the hearts.
-
Measure heart weight to body weight ratio.
-
Perform histological analysis (e.g., Masson's trichrome staining) to assess fibrosis.
-
Conduct molecular analysis (e.g., Western blot) to measure levels of phosphorylated PLN and other downstream targets of PKA.
-
Protocol 2: Myocardial Infarction (MI) Model of Ischemic Heart Failure in Rats
This model mimics heart failure resulting from a heart attack.
Experimental Workflow
Caption: Experimental workflow for the MI model.
Methodology
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
MI Surgery:
-
Anesthetize the rat and perform a left thoracotomy.
-
Ligate the left anterior descending (LAD) coronary artery.
-
Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest and allow the animal to recover.
-
-
Heart Failure Development: Allow 2 weeks for the development of a stable infarct and subsequent cardiac remodeling.
-
Drug Administration:
-
Dosing (suggested): A starting dose of 1-3 mg/kg of LY186126 administered via oral gavage once daily is recommended.
-
Vehicle Control: Administer the corresponding vehicle.
-
Treatment Duration: 4-6 weeks.
-
-
Assessment of Cardiac Function:
-
Echocardiography: Perform at baseline and at the end of treatment to measure LVIDd, LVIDs, EF, FS, and infarct size.
-
Hemodynamic Measurements (Terminal): As described in Protocol 1.
-
-
Tissue Analysis:
-
As described in Protocol 1, with additional analysis of the infarct and border zones.
-
Concluding Remarks
LY186126, as a selective PDE4 inhibitor, holds potential for the treatment of heart failure by augmenting cAMP signaling and improving cardiac contractility and relaxation. The provided protocols offer a framework for preclinical evaluation of LY186126 in well-established animal models of heart failure. Researchers should optimize dosing and treatment duration based on their specific experimental setup and endpoints. Careful assessment of cardiac function through echocardiography and hemodynamic measurements, coupled with histological and molecular analyses, will be crucial in determining the therapeutic efficacy of LY186126.
References
Measuring the Effects of LY 186126 on Muscle Contractility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of LY 186126, a potent and selective phosphodiesterase IV (PDE IV) inhibitor, on both cardiac and smooth muscle contractility. The provided protocols are designed to be detailed and reproducible for research and drug development purposes.
Introduction
This compound is a cardiotonic agent that enhances myocardial contractility. Its mechanism of action is the selective inhibition of the type IV isozyme of phosphodiesterase, which is predominantly located in the sarcoplasmic reticulum of cardiac muscle cells.[1] By inhibiting this enzyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in its intracellular concentration. This elevation in cAMP mimics the effects of beta-adrenergic stimulation, resulting in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart. Understanding the precise effects of this compound on contractility is crucial for its therapeutic development.
Mechanism of Action: Signaling Pathway
The signaling pathway for this compound's effect on cardiac contractility is initiated by its inhibition of PDE IV. This leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum. The net result is a greater availability of calcium for release during subsequent contractions, leading to a more forceful contraction.
Caption: Signaling pathway of this compound in cardiomyocytes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the activity of this compound and its parent compound, indolidan. This data is essential for designing dose-response experiments.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | Kd (Binding Affinity) | 5.6 nM | Canine Cardiac Sarcoplasmic Reticulum | [1] |
| This compound | Kd (Binding Affinity) | 6.2 ± 1.4 nM | Rabbit Cardiac Sarcoplasmic Reticulum | [2] |
| Indolidan | IC50 (SR 3H-LY186126 Binding) | 1.2 nM | Canine Sarcoplasmic Reticulum | [3] |
Experimental Protocols
Protocol 1: Measuring Cardiac Contractility in Isolated Papillary Muscle
This protocol details the measurement of isometric contraction in isolated cardiac papillary muscles, a robust method for assessing the direct effects of this compound on myocardial tissue.
Materials:
-
Isolated papillary muscle preparation (e.g., from rabbit or guinea pig heart)
-
Organ bath system with temperature control and oxygenation
-
Isometric force transducer
-
Data acquisition system
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Isoproterenol (positive control)
-
Propranolol (to block beta-adrenergic effects if necessary)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect a suitable papillary muscle from the left ventricle, ensuring minimal damage to the muscle fibers.
-
Mount the muscle vertically in the organ bath between a fixed hook and an isometric force transducer.
-
-
Equilibration:
-
Maintain the organ bath at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Allow the muscle to equilibrate for at least 60 minutes under a light preload, adjusting the muscle length to achieve approximately 90% of the peak of the length-tension curve.
-
Pace the muscle electrically at a physiological frequency (e.g., 1 Hz) with platinum electrodes.
-
-
Experimental Protocol:
-
Record baseline contractile force for at least 20 minutes to ensure stability.
-
Prepare a cumulative dose-response curve for this compound. Start with a low concentration (e.g., 1 nM) and increase in half-log increments up to a maximum concentration (e.g., 1 µM).
-
Allow the muscle to stabilize for 5-10 minutes at each concentration before recording the contractile force.
-
After the highest concentration, wash out the drug with fresh Krebs-Henseleit solution until the contractile force returns to baseline.
-
(Optional) Perform a dose-response curve for a positive control, such as isoproterenol, to confirm tissue viability.
-
Data Analysis:
-
Measure the peak developed tension (systolic force) and the resting tension (diastolic force) for each concentration.
-
Calculate the change in developed tension from baseline for each concentration of this compound.
-
Plot the percentage increase in developed tension against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.
Caption: Experimental workflow for papillary muscle contractility assay.
Protocol 2: Measuring Smooth Muscle Contractility using Aortic Rings
This protocol describes the use of isolated aortic rings to assess the effects of this compound on vascular smooth muscle contractility.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat or rabbit)
-
Organ bath system
-
Isometric force transducer
-
Data acquisition system
-
Krebs-Henseleit solution
-
This compound stock solution
-
Phenylephrine or other vasoconstrictor agonist
-
Acetylcholine or sodium nitroprusside (vasodilator controls)
Procedure:
-
Tissue Preparation:
-
Following euthanasia, carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
(Optional) The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.
-
Suspend the aortic rings in the organ bath between two L-shaped hooks.
-
-
Equilibration:
-
Maintain the organ bath at 37°C and aerate with 95% O2 / 5% CO2.
-
Apply a resting tension of approximately 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Protocol:
-
To assess vasoconstrictor effects, add increasing concentrations of this compound to the bath and record any changes in tension.
-
To assess vasodilator effects, first pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
After the highest concentration, wash the rings and allow them to return to baseline.
-
Confirm the integrity of the endothelium by testing the relaxation response to acetylcholine. In endothelium-denuded rings, confirm the lack of response to acetylcholine and the preserved response to sodium nitroprusside.
-
Data Analysis:
-
For vasoconstrictor effects, plot the increase in tension against the log concentration of this compound.
-
For vasodilator effects, express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 and Emax for the vasodilator effect.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol provides a method to directly measure the intracellular accumulation of cAMP in response to this compound in cultured cardiomyocytes.
Materials:
-
Cultured neonatal rat ventricular myocytes or other suitable cardiac cell line
-
This compound
-
Forskolin (adenylyl cyclase activator, positive control)
-
IBMX (non-selective PDE inhibitor, positive control)
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cardiomyocytes in appropriate culture dishes and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes). Include a vehicle control.
-
(Optional) To amplify the signal, cells can be co-stimulated with a low concentration of an adenylyl cyclase activator like forskolin.
-
-
Cell Lysis and cAMP Measurement:
-
After treatment, remove the culture medium and lyse the cells with the provided lysis buffer from the cAMP EIA kit.
-
Collect the cell lysates and proceed with the cAMP measurement according to the manufacturer's instructions for the EIA kit. This typically involves a competitive binding assay where the amount of cAMP in the sample is inversely proportional to the signal generated.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate.
-
Plot the fold-change in cAMP concentration compared to the vehicle control for each concentration of this compound.
These detailed protocols and application notes provide a solid foundation for researchers to investigate the effects of this compound on muscle contractility and its underlying mechanism of action. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing the understanding and potential therapeutic application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the binding sites for the cardiotonic phosphodiesterase inhibitor [3H]LY186126 in ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of indolidan analog binding sites of drug antibody and sarcoplasmic reticulum with inhibition of cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of LY186126 in Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of LY186126 in canine models, focusing on its application as a potent and selective phosphodiesterase IV (PDE-IV) inhibitor. The following sections detail its mechanism of action, summarize key quantitative data from canine studies, and provide detailed protocols for relevant experiments.
Application Notes
LY186126 is a powerful investigational tool for studying the role of PDE-IV in the regulation of cardiac function. In canine models, it has been demonstrated to be a potent positive inotropic agent. Its mechanism of action is centered on the selective inhibition of PDE-IV, an enzyme primarily located in the sarcoplasmic reticulum of cardiac muscle cells.
The inhibition of PDE-IV by LY186126 leads to an increase in intracellular levels of cyclic AMP (cAMP). This, in turn, enhances the activity of protein kinase A (PKA), leading to the phosphorylation of key proteins involved in calcium handling within the cardiomyocyte. The ultimate effect is an increase in myocardial contractility.
Canine models have been instrumental in characterizing the pharmacological profile of LY186126. Studies using isolated canine cardiac sarcoplasmic reticulum have elucidated its high-affinity binding and potent inhibition of PDE-IV. In vivo studies in anesthetized canine models have confirmed its positive inotropic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies of LY186126 in canine models.
Table 1: Binding Affinity of [3H]LY186126 to Canine Cardiac Sarcoplasmic Reticulum
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 4 nM | [1][2] |
Table 2: Correlation of LY186126 Binding Affinity with Functional Activity in Canine Models
| Correlation | Correlation Coefficient (r) | Significance (p-value) | Reference |
| Kd vs. IC50 for SR-PDE Inhibition | 0.92 | < 0.001 | [2] |
| Kd vs. ED50 for Increased Cardiac Contractility | 0.94 | < 0.001 | [2] |
Signaling Pathway
Caption: Signaling pathway of LY186126 in canine cardiomyocytes.
Experimental Protocols
Protocol 1: Isolation of Canine Cardiac Sarcoplasmic Reticulum Vesicles
This protocol describes the isolation of sarcoplasmic reticulum (SR) vesicles from canine cardiac tissue, a crucial step for in vitro binding and enzyme inhibition assays.
Materials:
-
Fresh canine ventricular muscle
-
Homogenization Buffer: 0.3 M sucrose, 10 mM imidazole-HCl (pH 7.0)
-
KCl Solution: 0.6 M KCl, 10 mM imidazole-HCl (pH 7.0)
-
Differential Centrifuge
-
Homogenizer (e.g., Polytron)
Procedure:
-
Excise the left ventricular free wall from a canine heart and place it in ice-cold Homogenization Buffer.
-
Mince the tissue finely and homogenize it in 4 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer at a low setting for 20-30 seconds.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove mitochondria, nuclei, and cell debris.
-
Collect the supernatant and centrifuge it at 40,000 x g for 45 minutes at 4°C to pellet the microsomal fraction containing SR vesicles.
-
Resuspend the pellet in KCl Solution and incubate on ice for 30 minutes to remove contractile proteins.
-
Centrifuge the suspension at 40,000 x g for 45 minutes at 4°C.
-
Resuspend the final pellet in Homogenization Buffer. This preparation contains enriched cardiac sarcoplasmic reticulum vesicles.
-
Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).
Caption: Workflow for isolating canine cardiac sarcoplasmic reticulum.
Protocol 2: [3H]LY186126 Radioligand Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of LY186126 for its binding site in canine cardiac SR vesicles.
Materials:
-
Isolated canine cardiac SR vesicles (from Protocol 1)
-
[3H]LY186126 (radioligand)
-
Unlabeled LY186126 (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
Procedure:
-
In reaction tubes, combine isolated SR vesicles (50-100 µg protein), varying concentrations of [3H]LY186126 (e.g., 0.1-20 nM), and Binding Buffer to a final volume of 250 µL.
-
For determining non-specific binding, add a high concentration of unlabeled LY186126 (e.g., 1 µM) to a parallel set of tubes.
-
Incubate the tubes at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three 5 mL aliquots of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Caption: Workflow for the [3H]LY186126 radioligand binding assay.
Protocol 3: In Vivo Assessment of Cardiac Contractility in Anesthetized Canine Models
This protocol provides a general framework for assessing the inotropic effects of LY186126 in an anesthetized canine model.
Materials:
-
Adult mongrel dogs
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Ventilator
-
Catheters for drug administration and blood pressure monitoring
-
Left ventricular pressure catheter (e.g., Millar Mikro-Tip)
-
Data acquisition system
Procedure:
-
Anesthetize the dog with an appropriate anesthetic agent and maintain a stable plane of anesthesia.
-
Intubate the dog and provide mechanical ventilation.
-
Insert a catheter into a femoral vein for intravenous drug administration.
-
Insert a catheter into a femoral artery to monitor systemic blood pressure.
-
Perform a left thoracotomy to expose the heart.
-
Insert a high-fidelity pressure catheter into the left ventricle via an apical stab wound to measure left ventricular pressure (LVP).
-
Allow the animal to stabilize for a period of at least 30 minutes after instrumentation.
-
Record baseline hemodynamic parameters, including heart rate, systemic blood pressure, and LVP. From the LVP signal, derive the maximum rate of pressure rise (LV dP/dtmax) as an index of myocardial contractility.
-
Administer LY186126 intravenously as a bolus or continuous infusion at varying doses.
-
Continuously monitor and record all hemodynamic parameters throughout the experiment.
-
Analyze the changes in LV dP/dtmax from baseline to determine the inotropic effect of LY186126.
Caption: Workflow for in vivo assessment of cardiac contractility.
References
Application Notes and Protocols for LY 186126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of LY 186126 solutions, a potent cGMP-specific phosphodiesterase (cGI-PDE) inhibitor. The information is intended to guide researchers in achieving accurate and reproducible experimental results.
Introduction
This compound is a powerful inhibitor of cGMP-specific phosphodiesterase, an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting cGI-PDE, this compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream effects. This pathway is integral to various physiological processes, including smooth muscle relaxation, neuronal signaling, and cardiovascular homeostasis. Accurate preparation and handling of this compound solutions are paramount for reliable in vitro and in vivo studies.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₄O₂ |
| Molecular Weight | 268.27 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Solution Preparation
The solubility of this compound has been determined in several common laboratory solvents. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers for experimental use.
Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL |
| Ethanol | Sparingly soluble |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Insoluble |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.68 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed, light-protecting tubes.
Solution Stability
The stability of this compound in solution is critical for obtaining consistent experimental outcomes. The following table summarizes the known stability data. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
| Storage Condition | Solvent | Stability |
| -20°C | DMSO | ≥ 6 months |
| 4°C | DMSO | Up to 1 week |
| Room Temperature | DMSO | Up to 24 hours |
| Room Temperature | Aqueous Buffer (e.g., PBS) | Prepare fresh daily |
Experimental Protocols
Workflow for Solution Preparation and Use
The following diagram illustrates the general workflow for preparing and using this compound solutions in a typical biological experiment.
Figure 1. Workflow for this compound solution preparation and use.
cGMP-Specific PDE Inhibition Assay Protocol
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on cGMP-specific phosphodiesterase.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human cGMP-specific PDE (e.g., PDE5A1)
-
cGMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Detection reagent (e.g., a kit that measures the amount of GMP produced)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 0.5%).
-
-
Enzyme Reaction:
-
Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add the cGMP-specific PDE to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at the optimal reaction temperature for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate as required by the kit.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the curve.
-
Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)-cGMP signaling pathway. The diagram below illustrates the mechanism of action.
Figure 2. Mechanism of action of this compound in the cGMP signaling pathway.
Application Notes for the Analytical Detection of LY186126
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY186126 is an indolocarbazole compound identified as a potent inhibitor of Protein Kinase C (PKC). As a member of the indolocarbazole class of molecules, which are known for their significant biological activities, including anti-tumor properties, the accurate and precise quantification of LY186126 in various matrices is crucial for preclinical and clinical development. These application notes provide an overview of the recommended analytical methods for the detection and quantification of LY186126, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action and Signaling Pathway
LY186126 exerts its biological effects through the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical components of intracellular signal transduction pathways. PKC isoforms are involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and survival. The activation of PKC is a complex process, typically initiated by the activation of cell surface receptors like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and together with DAG, activates conventional and novel PKC isoforms. Activated PKC then phosphorylates a multitude of downstream target proteins, thereby propagating the cellular response. By inhibiting PKC, LY186126 can modulate these signaling cascades, which is of significant interest in various therapeutic areas, particularly oncology.
Below is a generalized diagram of the Protein Kinase C (PKC) signaling pathway, which is the target of LY186126.
Application Notes and Protocols for Designing Experiments with LY 186126, a Putative Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments with LY 186126, a compound identified as a putative inhibitor of Protein Kinase C (PKC). The following sections detail the theoretical mechanism of action, protocols for biochemical and cellular characterization, and data presentation guidelines.
Introduction to this compound and Protein Kinase C
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. The PKC family consists of multiple isoforms categorized into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC) kinases. Dysregulation of PKC activity has been implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions, making it a significant target for therapeutic intervention.
This compound is hypothesized to be a small molecule inhibitor of PKC. To characterize its activity and potential therapeutic utility, a series of biochemical and cell-based assays are required. These protocols are designed to elucidate the inhibitory potency, isoform selectivity, and cellular effects of this compound.
Quantitative Data Summary
Effective characterization of a kinase inhibitor involves the determination of several key quantitative parameters. The following tables provide a template for summarizing experimental data for this compound.
Table 1: Biochemical Potency of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) | Ki (nM) | Assay Conditions |
| PKCα | e.g., 100 µM ATP | ||
| PKCβI | e.g., 100 µM ATP | ||
| PKCβII | e.g., 100 µM ATP | ||
| PKCγ | e.g., 100 µM ATP | ||
| PKCδ | e.g., 100 µM ATP | ||
| PKCε | e.g., 100 µM ATP | ||
| PKCη | e.g., 100 µM ATP | ||
| PKCθ | e.g., 100 µM ATP | ||
| PKCζ | e.g., 100 µM ATP | ||
| PKCι | e.g., 100 µM ATP |
Table 2: Cellular Activity of this compound
| Cell Line | Cellular Process Assessed | EC50 (µM) | Assay Endpoint |
| e.g., U937 | Proliferation | e.g., BrdU incorporation | |
| e.g., Jurkat | Cytokine Production (IL-2) | e.g., ELISA | |
| e.g., MCF-7 | Apoptosis | e.g., Caspase-3 activity |
Experimental Protocols
Biochemical Kinase Assay: Determining IC50 Values
This protocol describes a non-radioactive, ELISA-based method to determine the in vitro inhibitory activity of this compound against various PKC isoforms.
Materials:
-
Recombinant human PKC isoforms
-
PKC substrate peptide (e.g., biotinylated myelin basic protein fragment)
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Phospho-specific antibody recognizing the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate (high-binding)
Procedure:
-
Coat a 96-well microplate with the PKC substrate peptide and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known PKC inhibitor, e.g., staurosporine).
-
In each well, add the diluted this compound or control solutions.
-
Add the recombinant PKC enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate three times.
-
Add the phospho-specific primary antibody
Application Notes and Protocols for Studying cAMP Signaling Pathways with LY 186126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using LY 186126, a potent phosphodiesterase (PDE) inhibitor, for the investigation of cyclic AMP (cAMP) signaling pathways. Detailed protocols for key experiments are provided to facilitate the study of its mechanism of action and its effects on intracellular signaling.
Introduction
This compound, an analog of indolidan, is a powerful tool for studying the intricacies of cAMP-mediated signal transduction. It functions as a selective inhibitor of the type IV phosphodiesterase (PDE4) isozyme, which is notably present in the cardiac sarcoplasmic reticulum. By inhibiting PDE4, this compound prevents the degradation of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of cellular substrates, modulating a wide array of physiological processes. These processes are crucial in various cell types, including cardiac myocytes, where cAMP signaling governs excitation-contraction coupling.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 5.6 nM | Canine Cardiac Sarcoplasmic Reticulum PDE | [1] |
| IC50 (Competition for [3H]LY186126 binding) | 0.14 ± 0.05 nM (by Indolidan) | Rabbit Sarcoplasmic Reticulum | |
| 39.3 ± 13.2 nM (by Milrinone) | Rabbit Sarcoplasmic Reticulum | ||
| 192 ± 73 nM (by Imazodan) | Rabbit Sarcoplasmic Reticulum |
Signaling Pathway and Experimental Workflows
cAMP Signaling Pathway and the Role of this compound
The diagram below illustrates the canonical cAMP signaling pathway and the mechanism of action for this compound.
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Experimental Workflow: Measuring Intracellular cAMP
This workflow outlines the key steps for quantifying changes in intracellular cAMP levels following treatment with this compound.
Caption: A generalized workflow for a cell-based cAMP assay using this compound.
Experimental Workflow: In Vitro PDE Activity Assay
This diagram details the procedure for directly measuring the inhibitory effect of this compound on phosphodiesterase activity.
Caption: Workflow for an in vitro phosphodiesterase (PDE) inhibition assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the molecular weight of this compound for this calculation.
-
Dissolution: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the target concentration.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity. Prepare a vehicle control with the same concentration of DMSO used in the experimental conditions.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol provides a general framework for measuring cAMP accumulation in cultured cells treated with this compound. It is adaptable to various commercially available cAMP assay kits (e.g., ELISA, HTRF®, luminescence-based).
Materials:
-
Cultured cells (e.g., neonatal rat ventricular myocytes, HEK293 cells)
-
Cell culture medium and supplements
-
This compound stock solution
-
(Optional) A Gs-coupled receptor agonist (e.g., isoproterenol) to stimulate cAMP production
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
cAMP assay kit
-
Multi-well plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells under appropriate conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in serum-free cell culture medium. A typical starting range for a dose-response experiment could be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with DMSO) and a positive control (e.g., a known PDE inhibitor like IBMX or forskolin, an adenylyl cyclase activator).
-
Treatment:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the prepared working solutions of this compound, vehicle control, and positive control to the respective wells.
-
(Optional) To amplify the signal, you can co-treat with a Gs-agonist like isoproterenol.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C. This incubation time should be optimized for the specific cell type and experimental goals.
-
-
Cell Lysis: Remove the treatment solutions and lyse the cells according to the instructions provided with the cAMP assay kit. This step typically involves adding a lysis buffer and incubating for a short period.
-
cAMP Detection: Perform the cAMP measurement following the assay kit's protocol. This may involve transferring the cell lysate to a new plate and adding detection reagents.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength or setting for the chosen assay format.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Normalize the cAMP concentrations to the protein concentration or cell number in each well.
-
Plot the normalized cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to directly measure the inhibitory activity of this compound on a purified or partially purified PDE enzyme preparation. This example is based on a generic fluorescence-based assay.
Materials:
-
Purified or recombinant PDE4 enzyme
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP substrate
-
Fluorescent detection reagents (specific to the assay kit)
-
A known PDE inhibitor as a positive control (e.g., rolipram for PDE4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. A suggested starting concentration range is 0.1 nM to 1 µM. Prepare a vehicle control (assay buffer with DMSO) and a positive control inhibitor. Dilute the PDE4 enzyme to the working concentration in the assay buffer.
-
Reaction Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the serially diluted this compound, vehicle, or positive control inhibitor to the appropriate wells.
-
Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination and Detection: Stop the reaction and proceed with the detection step as per the instructions of the specific PDE assay kit being used. This often involves the addition of a detection reagent that generates a fluorescent signal proportional to the amount of product formed.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor (100% inhibition).
-
Plot the percent inhibition against the log of the this compound concentration to generate an inhibition curve and calculate the IC50 value.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing [3H]LY186126 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their [3H]LY186126 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is [3H]LY186126 and what is its primary application in research?
A1: [3H]LY186126 is a tritiated radioligand, a close structural analog of indolidan. It is primarily used to label and characterize the binding sites of cardiotonic phosphodiesterase inhibitors. [3H]LY186126 is a potent inhibitor of type IV cyclic AMP phosphodiesterase (PDE IV), which is found in the sarcoplasmic reticulum of canine cardiac muscle.[1][2][3] This makes it a valuable tool for studying the positive inotropic receptors for these types of drugs.[1][2][3]
Q2: What is the reported binding affinity (Kd) of [3H]LY186126?
A2: A high-affinity binding site for [3H]LY186126 has been observed in purified preparations of canine cardiac sarcoplasmic reticulum vesicles, with a dissociation constant (Kd) of approximately 4 nM.[1][2][3]
Q3: What are the essential components and conditions for a successful [3H]LY186126 binding assay?
A3: A successful assay requires purified cardiac membranes enriched in sarcoplasmic reticulum vesicles, the radioligand [3H]LY186126, and a buffer system containing Mg2+, as binding is dependent on this divalent cation.[1][2] The integrity of the protein binding site is also crucial, as binding can be inactivated by boiling or proteolysis.[1][2]
Q4: Which compounds can be used to determine non-specific binding?
A4: To determine non-specific binding, a high concentration of an unlabeled competitor that binds to the same site is typically used. For [3H]LY186126, unlabeled LY186126, indolidan, or milrinone at a concentration of 1 µM have been shown to cause complete displacement of the radioligand and can be used to define non-specific binding.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Inadequate blocking of non-specific sites. 2. Radioligand sticking to filters or vials. 3. Concentration of radioligand is too high. | 1. Increase the concentration of the unlabeled competitor used to define non-specific binding (e.g., 1 µM LY186126). 2. Pre-soak filters in a solution like 0.3% polyethylenimine. 3. Use a radioligand concentration at or below the Kd (e.g., 1-4 nM). |
| Low or No Specific Binding | 1. Degraded membrane preparation. 2. Incorrect buffer composition (e.g., missing Mg2+). 3. Insufficient incubation time. 4. Degraded radioligand. | 1. Prepare fresh cardiac sarcoplasmic reticulum vesicles. Binding is sensitive to proteolysis and heat.[1][2] 2. Ensure the assay buffer contains Mg2+, as binding is dependent on it.[1][2] 3. Optimize incubation time to ensure equilibrium is reached. 4. Check the age and storage conditions of your [3H]LY186126 stock. |
| Poor Reproducibility | 1. Inconsistent pipetting or dilutions. 2. Variability in membrane preparation. 3. Fluctuations in incubation temperature. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Standardize the membrane preparation protocol to ensure batch-to-batch consistency. 3. Use a temperature-controlled incubator or water bath for all incubations. |
| High Variability Between Replicates | 1. Inefficient separation of bound and free radioligand. 2. Incomplete washing of filters. | 1. Ensure rapid filtration and washing to minimize dissociation of the radioligand from the receptor. 2. Wash filters quickly and consistently with ice-cold buffer. |
Data Presentation
Table 1: [3H]LY186126 Binding Characteristics
| Parameter | Value | Tissue Source |
| Dissociation Constant (Kd) | 4 nM | Purified canine cardiac sarcoplasmic reticulum vesicles |
| Binding Site Class | Single | Purified canine cardiac sarcoplasmic reticulum vesicles |
Table 2: Specificity of [3H]LY186126 Binding
| Compound (at 1 µM) | Effect on [3H]LY186126 Binding |
| Indolidan | Complete displacement |
| Milrinone | Complete displacement |
| LY186126 (unlabeled) | Complete displacement |
| Nifedipine | Little to no effect |
| Propranolol | Little to no effect |
| Prazosin | Little to no effect |
Experimental Protocols
Detailed Methodology: Saturation Binding Assay for [3H]LY186126
This protocol is a representative method for a saturation binding assay. Optimization for specific laboratory conditions may be required.
1. Preparation of Cardiac Sarcoplasmic Reticulum (SR) Vesicles:
-
Homogenize canine cardiac tissue in an ice-cold buffer.
-
Perform differential centrifugation to isolate microsomes.
-
Purify the SR vesicles from the microsomal fraction using established methods.
-
Determine the protein concentration of the final SR vesicle preparation (e.g., using a BCA or Bradford assay).
-
Store aliquots at -80°C until use.
2. Assay Buffer Preparation:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.
3. Radioligand and Competitor Preparation:
-
Prepare a stock solution of [3H]LY186126.
-
Perform serial dilutions of [3H]LY186126 in the assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 20 nM).
-
Prepare a stock solution of unlabeled LY186126 (e.g., 1 mM) for determining non-specific binding.
4. Assay Procedure:
-
Set up assay tubes in triplicate for total binding and non-specific binding for each radioligand concentration.
-
For total binding, add 50 µL of varying concentrations of [3H]LY186126.
-
For non-specific binding, add 50 µL of varying concentrations of [3H]LY186126 and 50 µL of unlabeled LY186126 (final concentration of 1 µM).
-
Add 150 µL of the diluted SR vesicle preparation (typically 50-100 µg of protein per well).
-
Incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
5. Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.3% polyethylenimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
6. Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the vials to sit in the dark.
-
Count the radioactivity in a liquid scintillation counter.
7. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [3H]LY186126.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Visualizations
Caption: Experimental workflow for a [3H]LY186126 radioligand binding assay.
Caption: Signaling pathway showing the mechanism of action of LY186126.
References
Technical Support Center: Overcoming Solubility Issues with LY186126
For researchers, scientists, and drug development professionals utilizing LY186126, a potent cGMP-inhibited phosphodiesterase (cGI-PDE) inhibitor, achieving optimal solubility is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common solubility challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is LY186126 and why is its solubility important?
A1: LY186126 is a potent inhibitor of cGMP-inhibited phosphodiesterase (cGI-PDE). Its inhibitory action increases intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation. Accurate and consistent solubilization of LY186126 is crucial for preparing stock solutions of known concentrations, ensuring reproducible experimental results, and avoiding compound precipitation in assay media.
Q2: What are the common solvents for dissolving LY186126?
A2: While specific solubility data for LY186126 is not widely published, based on the properties of similar lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. For subsequent dilutions into aqueous buffers or cell culture media, it is essential to ensure the final concentration of DMSO is low enough to not affect the biological system (typically ≤ 0.1-0.5%).
Q3: I am observing precipitation when diluting my LY186126 DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Vortexing during dilution: Vigorously vortex the aqueous buffer while slowly adding the DMSO stock solution. This rapid mixing can help to keep the compound in solution.
-
Pre-warming the aqueous buffer: Gently warming the buffer to 37°C can increase the solubility of some compounds. However, ensure this temperature is compatible with your experimental setup.
-
Using a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of lipophilic compounds. The concentration of the surfactant should be optimized and tested for any effects on your assay.
-
Lowering the final concentration: If precipitation persists, you may need to work with a lower final concentration of LY186126 in your assay.
Q4: How should I store my LY186126 stock solution?
A4: Stock solutions of LY186126 in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Ensure the storage vials are tightly sealed to prevent absorption of atmospheric moisture by the DMSO.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems with LY186126.
| Problem | Potential Cause | Recommended Solution |
| LY186126 powder is not dissolving in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO incrementally. Use a vortex mixer or sonicate the solution for a short period (1-5 minutes) in a water bath to aid dissolution. |
| Poor quality of the compound or solvent. | Ensure you are using high-purity, anhydrous DMSO. If issues persist, consider obtaining a fresh batch of LY186126 from a reputable supplier. | |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound's solubility limit in the aqueous buffer has been exceeded. | Dilute the DMSO stock solution into the aqueous buffer with vigorous vortexing. Consider a serial dilution approach. |
| The buffer composition is unfavorable for solubility. | Optimize the pH of the buffer. For some compounds, slight adjustments can significantly impact solubility. | |
| The solution appears cloudy or forms a precipitate over time in the incubator. | The compound is coming out of solution at the experimental temperature. | Decrease the final concentration of LY186126 in your experiment. |
| Interaction with components in the cell culture media. | Consider using a serum-free medium for the initial dilution or including a carrier protein like bovine serum albumin (BSA) to help maintain solubility. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of LY186126 in DMSO
Materials:
-
LY186126 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of LY186126 needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of LY186126 is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of LY186126 powder and transfer it to a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 1-5 minutes to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for preparing and using an LY186126 stock solution.
Caption: Workflow for LY186126 Stock Preparation and Use.
Signaling Pathway of cGI-PDE Inhibition
LY186126, as a cGI-PDE inhibitor, modulates the nitric oxide (NO) signaling pathway. The diagram below outlines this mechanism.
Caption: LY186126 inhibits cGI-PDE, increasing cGMP levels.
Technical Support Center: Troubleshooting LY 186126 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cGMP-specific phosphodiesterase (PDE) inhibitor, LY 186126, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of cGMP-specific phosphodiesterase (PDE). Its primary mechanism of action is to block the hydrolytic activity of PDE enzymes that specifically degrade cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent signaling pathways. These pathways are involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal signaling.
Q2: What are the key considerations for preparing this compound for in vitro experiments?
Due to the limited public availability of a specific datasheet for this compound, it is crucial to empirically determine its solubility and stability in your experimental systems.
-
Solubility: It is recommended to first attempt dissolving this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Subsequently, this stock solution can be diluted to the final working concentration in your aqueous cell culture medium or assay buffer. It is critical to determine the maximum percentage of DMSO that is tolerated by your cells without inducing cytotoxicity.
-
Stability: The stability of this compound in your specific cell culture medium at 37°C should be assessed. This can be done by preparing the compound in the medium, incubating it for various time points (e.g., 0, 2, 4, 8, 24 hours), and then testing its activity in a functional assay.
Q3: How can I measure the activity of this compound in a cell-based assay?
The most direct way to measure the activity of this compound is to quantify its effect on intracellular cGMP levels. This can be achieved using commercially available cGMP immunoassay kits (e.g., ELISA or TR-FRET based). Alternatively, you can measure a downstream functional consequence of cGMP elevation, such as the relaxation of smooth muscle cells in culture or the activation of a cGMP-dependent reporter gene.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound in My Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Prepare a fresh stock solution of this compound in 100% DMSO. Visually inspect the solution for any precipitates. When diluting into aqueous buffer, ensure the final DMSO concentration is as low as possible and consistent across experiments. Consider a brief sonication of the stock solution before dilution. |
| Compound Instability | The compound may be degrading in the culture medium at 37°C. Perform a time-course experiment to assess the stability of this compound in your medium. If instability is confirmed, consider shorter incubation times or replenishing the compound during the experiment. |
| Incorrect Cell Seeding Density | Cell density can influence the cellular response to a compound. Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Inactive Compound | Verify the integrity and purity of your this compound stock. If possible, obtain a fresh batch of the compound from a reputable supplier. |
| Cell Line Insensitivity | The target PDE may not be expressed or may be expressed at very low levels in your chosen cell line. Confirm the expression of cGMP-specific PDEs in your cells using techniques like RT-qPCR or Western blotting. |
Problem 2: High Background or Variability in cGMP Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Optimize the cell lysis procedure to ensure complete release of intracellular cGMP. Follow the manufacturer's protocol for the cGMP assay kit precisely. |
| Presence of Endogenous Phosphodiesterases in Lysates | Include a broad-spectrum PDE inhibitor, such as IBMX, in the cell lysis buffer to prevent cGMP degradation after cell lysis. |
| Inconsistent Cell Numbers | Normalize cGMP levels to the total protein concentration in each sample to account for variations in cell number. |
| Technical Errors in Assay Performance | Ensure accurate and consistent pipetting. Include appropriate controls, such as a standard curve and positive/negative controls, in every assay plate. |
Problem 3: Observed Cytotoxicity at High Concentrations of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | High concentrations of a compound can lead to non-specific effects. Determine the IC50 for the desired activity and the CC50 (50% cytotoxic concentration) to establish a therapeutic window. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your assay is below the cytotoxic threshold for your cell line. Run a vehicle control (medium with the same percentage of DMSO without the compound) to assess solvent toxicity. |
| Compound-Induced Apoptosis or Necrosis | Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining) to understand the mechanism of cell death. |
Experimental Protocols
Protocol 1: General Protocol for a Cell-Based cGMP Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cGMP assay kit, ensuring the inclusion of a PDE inhibitor like IBMX.
-
cGMP Quantification: Follow the manufacturer's instructions to measure the cGMP concentration in the cell lysates.
-
Data Analysis: Plot the cGMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: General Protocol for a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the this compound concentration to determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Technical Support Center: Optimizing IC50 Value Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy and reproducibility of IC50 values for investigational compounds. The following troubleshooting guides, frequently asked questions (FAQs), and standardized protocols are designed to address common issues encountered during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to inaccurate or variable IC50 values. The question-and-answer format provides direct solutions to common experimental challenges.
Question: Why are my IC50 values inconsistent across experiments?
Answer: Inconsistent IC50 values are a common challenge and can stem from several sources of variability. To improve reproducibility, consider the following factors:
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Overly confluent or sparse cultures can exhibit different growth rates and drug responses.[1]
-
Culture Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity) and use the same batch of media and supplements for the duration of the experiment.
-
-
Compound Handling and Storage:
-
Stock Solution Stability: Prepare fresh serial dilutions of your compound for each experiment from a validated, low-passage stock. Avoid repeated freeze-thaw cycles.
-
Solubility Issues: Poor compound solubility can lead to inaccurate concentrations. Visually inspect for precipitation and consider using a different solvent or a solubility-enhancing agent if necessary.
-
-
Assay Protocol and Execution:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time based on the compound's mechanism of action and cell doubling time.[2]
-
Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent liquid handling.
-
Question: My dose-response curve is not sigmoidal. What could be the cause?
Answer: A non-sigmoidal dose-response curve often indicates issues with the experimental setup or data analysis. Here are potential causes and solutions:
-
Inappropriate Concentration Range: If the curve is flat or linear, the concentration range of your compound may be too narrow or completely outside the effective range. Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions) to identify the inhibitory range.
-
Compound Instability or Cytotoxicity at High Concentrations: At very high concentrations, some compounds may precipitate out of solution or exhibit off-target cytotoxic effects, leading to a "hook" effect or a plateau at less than 100% inhibition.
-
Data Normalization: Ensure your data is correctly normalized. The "bottom" of the curve should correspond to the positive control (maximum inhibition) and the "top" to the negative control (no inhibition).
Question: I'm observing high variability between replicate wells. How can I reduce this?
Answer: High variability between replicates can obscure the true dose-response relationship. To minimize this:
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[3] To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile media or PBS to maintain humidity.
-
Cell Clumping: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and growth.
-
Assay Reagent Mixing: Ensure thorough but gentle mixing of all reagents, including the compound dilutions and the detection reagent (e.g., MTT, resazurin), in each well.
Frequently Asked Questions (FAQs)
Q1: What is the difference between absolute and relative IC50 values?
A1: An absolute IC50 is the concentration of an inhibitor required to reduce the response to 50% of the maximal possible response (the 100% control). A relative IC50 is the concentration that produces a response halfway between the upper and lower plateaus of the dose-response curve.[4][5] The choice between them depends on the stability and accuracy of your assay controls.[4][5]
Q2: How many data points are recommended for a reliable IC50 calculation?
A2: It is recommended to use at least 6-8 concentrations to adequately define the dose-response curve.[6] These concentrations should be spaced to cover the full range of the response, from no inhibition to maximal inhibition.
Q3: Which curve-fitting model should I use for IC50 determination?
A3: The most common model is the four-parameter logistic (4PL) equation, which accounts for the top and bottom plateaus, the IC50, and the Hill slope (a measure of the steepness of the curve).[7] Software like GraphPad Prism is widely used for this type of non-linear regression analysis.[8]
Q4: Can the choice of cell viability assay affect the IC50 value?
A4: Yes, different viability assays measure different cellular parameters and can yield different IC50 values.[9] For example, an MTT assay measures mitochondrial reductase activity, while an ATP-based assay measures cellular ATP levels. It is important to choose an assay that is appropriate for the expected mechanism of action of your compound and to be consistent with the chosen method.
Data Presentation
Table 1: Troubleshooting Common IC50 Assay Issues
| Issue | Potential Cause | Recommended Solution |
| High IC50 Variability | Inconsistent cell passage number | Use cells within a defined passage range (e.g., passages 5-15). |
| Inconsistent cell seeding density | Optimize and standardize cell seeding density for each cell line. | |
| Compound degradation | Prepare fresh compound dilutions for each experiment. | |
| Non-Sigmoidal Curve | Incorrect concentration range | Perform a wide-range dose-finding experiment first. |
| Compound precipitation | Check for solubility issues; consider different solvents. | |
| Data analysis errors | Use a four-parameter logistic model for curve fitting. | |
| Poor Curve Fit (Low R²) | High variability in replicates | Check for edge effects, ensure proper mixing and pipetting. |
| Outliers in the data | Identify and consider excluding clear outliers based on statistical tests. |
Experimental Protocols
Protocol: General Cell-Based Proliferation Assay for IC50 Determination (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of the highest concentration of your compound in culture medium.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in culture medium to create a range of 2X concentrations.
-
Carefully remove the media from the wells and add 100 µL of the appropriate compound dilution to each well in triplicate.
-
Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.
-
Mandatory Visualizations
Caption: A generalized workflow for determining IC50 values in cell-based assays.
Caption: A decision tree for troubleshooting common issues in IC50 determination.
Caption: A placeholder diagram of a common signaling pathway targeted by kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. S Sport By Skechers Women's Charlize 2.0 Slip-On Sneakers - Black 11: Cushioned Insole, Mesh Upper : Target [target.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lilly, Novo expand DTC reach of obesity meds after compound win | PharmaVoice [pharmavoice.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lilly.com [lilly.com]
- 9. azurebiosystems.com [azurebiosystems.com]
stability of LY 186126 in different buffers
Technical Support Center: LY 186126
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the .
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when preparing this compound solutions for stability studies?
When preparing solutions of this compound for stability studies, several factors must be carefully controlled to ensure reliable and reproducible data. The primary factors include the pH of the buffer, the composition of the buffer, the storage temperature, and exposure to light.[1] It is also crucial to consider the potential for oxidation and hydrolysis.[2]
Q2: How should I determine the appropriate buffer systems for my this compound stability experiments?
The choice of buffer system should be guided by the intended application and the physicochemical properties of this compound. It is recommended to assess stability over a range of pH values that are relevant to physiological conditions or potential formulation environments.[3] Commonly used buffers include phosphate, citrate, and Tris buffers. For studies mimicking physiological conditions, simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can be utilized.[2]
Q3: What is a typical experimental setup for assessing the stability of this compound over time?
A typical stability study involves incubating solutions of this compound in various buffers at controlled temperatures. Aliquots are then taken at specific time points (e.g., 0, 3, 6, 12, and 24 hours) and analyzed to determine the concentration of the parent compound remaining.[4] High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are standard analytical methods for this purpose.[2][4]
Q4: How can I identify the degradation products of this compound?
Forced degradation studies, also known as stress testing, can be employed to generate degradation products.[1][5] This involves exposing this compound to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and intense light.[5] The resulting degradation products can then be identified and characterized using techniques like LC-MS/MS and NMR.[6]
Troubleshooting Guides
Issue 1: High variability in stability data for this compound.
-
Possible Cause: Inconsistent sample preparation or storage conditions.
-
Solution: Ensure that all buffer solutions are accurately prepared and that the pH is verified. Use calibrated equipment for all measurements. Maintain a consistent temperature and protect samples from light, especially if the compound is found to be photosensitive.[7]
-
-
Possible Cause: Issues with the analytical method.
-
Solution: Validate the analytical method for stability testing. This includes demonstrating that the method is stability-indicating, meaning it can separate the intact drug from its degradation products.[8]
-
Issue 2: Rapid degradation of this compound observed in all tested buffers.
-
Possible Cause: Inherent instability of the compound under the tested conditions.
-
Possible Cause: Contamination of buffers or solvents.
-
Solution: Prepare fresh buffers using high-purity water and reagents. Filter all solutions before use.
-
Data Presentation
The stability of a compound like this compound is often presented in a tabular format that clearly shows the percentage of the compound remaining at different time points and under various buffer conditions.
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Time (hours) | % Remaining in pH 3.0 Buffer | % Remaining in pH 7.4 Buffer | % Remaining in pH 9.0 Buffer |
| 0 | 100 | 100 | 100 |
| 3 | 95.2 | 99.1 | 92.5 |
| 6 | 90.7 | 98.5 | 85.3 |
| 12 | 82.1 | 97.2 | 71.8 |
| 24 | 68.9 | 95.0 | 52.1 |
Experimental Protocols
Protocol: General Procedure for Assessing Small Molecule Stability in Buffers
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, and 9). Ensure the buffer strength is sufficient to maintain the pH throughout the experiment.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Incubation: Dilute the stock solution of this compound into each of the prepared buffers to a final working concentration. Incubate these solutions in a temperature-controlled environment (e.g., a 37°C water bath or incubator).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, 12, and 24 hours), withdraw an aliquot from each buffer solution.
-
Quenching: Immediately stop any further degradation in the collected samples by adding an equal volume of a cold quenching solution, such as ice-cold methanol or acetonitrile.[2]
-
Analysis: Analyze the quenched samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
- 6. X-MOL [x-mol.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Working with Tritiated LY 186126
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tritiated LY 186126. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this radioligand.
Frequently Asked Questions (FAQs)
Q1: What is tritiated this compound and what is its primary application?
Tritiated this compound, or [3H]this compound, is a radiolabeled analog of indolidan. It is a potent inhibitor of type IV cyclic AMP phosphodiesterase (PDE4) and is primarily used as a radioligand in binding assays to study the positive inotropic receptors for cardiotonic phosphodiesterase inhibitors.[1][2]
Q2: What is the mechanism of action of this compound?
This compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream protein targets involved in cardiac muscle contraction, resulting in a positive inotropic (strengthening the force of contraction) effect.
Q3: What are the key parameters for a successful binding assay with [3H]this compound?
A successful binding assay with [3H]this compound depends on several critical parameters:
-
High-affinity binding: [3H]this compound exhibits high-affinity binding, with a reported dissociation constant (Kd) of 4 nM in canine cardiac sarcoplasmic reticulum vesicles.[1][2]
-
Magnesium Dependence: The binding of [3H]this compound is dependent on the presence of magnesium ions (Mg2+).[1][2]
-
Protein Concentration: The amount of membrane protein used in the assay should be optimized to ensure a sufficient number of binding sites without causing excessive non-specific binding.
-
Incubation Time and Temperature: Assays are typically performed at 25°C to reach equilibrium.[1] The optimal incubation time should be determined empirically.
-
Specific vs. Non-specific Binding: It is crucial to accurately determine non-specific binding using a competing unlabeled ligand, such as indolidan or milrinone, to calculate specific binding.[1][2]
Q4: How should I store and handle tritiated this compound?
-
Storage: Store at -20°C or colder, protected from light, in a solution that prevents radiolysis (e.g., ethanol or a solution containing a radical scavenger).
-
Aliquoting: Upon receipt, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a designated radioactive materials area. Tritium is a low-energy beta emitter, but internal exposure should be avoided.
-
Purity: The radiochemical purity of the ligand should be checked periodically, as tritium can exchange with hydrogen atoms over time, leading to degradation.
Troubleshooting Guide
Issue 1: High Non-Specific Binding
Q: My radioligand binding assay is showing excessively high non-specific binding. What are the potential causes and how can I resolve this?
A: High non-specific binding can obscure the specific binding signal and is a common challenge in radioligand assays. Here are some potential causes and solutions:
-
Excessive Radioligand Concentration: Using a concentration of [3H]this compound that is too high can lead to increased binding to non-receptor sites.
-
Solution: Use a concentration of [3H]this compound at or below its Kd (4 nM).
-
-
Hydrophobicity of the Ligand: Tritiated compounds can sometimes exhibit "stickiness" and bind to non-protein components of the assay, such as plastic tubes and filter mats.
-
Solution:
-
Consider using polypropylene tubes instead of polystyrene.
-
Pre-treat filters with a blocking agent like 0.5% polyethyleneimine (PEI).
-
Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or bovine serum albumin (BSA) in the assay buffer.
-
-
-
Inadequate Washing: Insufficient washing of the filters after incubation can leave behind unbound radioligand.
-
Solution: Increase the number of wash steps or the volume of ice-cold wash buffer. Ensure the washing is performed rapidly to prevent dissociation of the specifically bound ligand.
-
-
High Protein Concentration: Too much membrane protein can increase the number of non-specific binding sites.
-
Solution: Perform a protein concentration curve to determine the optimal amount of protein that gives a good specific binding signal-to-noise ratio.
-
Issue 2: Low or No Specific Binding
Q: I am not observing any significant specific binding in my assay. What could be the issue?
A: A lack of specific binding can be due to several factors related to the reagents or the assay conditions.
-
Inactive Receptor Preparation: The target receptor in your membrane preparation may be degraded or denatured.
-
Solution: Ensure proper storage of your membrane preparations at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh membranes if necessary.
-
-
Incorrect Buffer Composition: The absence of essential co-factors or an incorrect pH can inhibit binding.
-
Degraded Radioligand: The tritiated this compound may have degraded over time.
-
Solution: Check the age and storage conditions of your radioligand. If in doubt, purchase a fresh batch and compare the results.
-
-
Sub-optimal Incubation Time: The incubation time may not be sufficient to reach binding equilibrium.
-
Solution: Perform a time-course experiment to determine the time required to reach a stable binding plateau.
-
Issue 3: Poor Reproducibility
Q: My results are inconsistent between experiments. What could be causing this variability?
A: Poor reproducibility can stem from minor variations in the experimental protocol.
-
Inconsistent Pipetting: Inaccurate pipetting of the radioligand, competitor, or membrane preparation can lead to significant errors.
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique. Prepare master mixes of reagents where possible to minimize pipetting steps.
-
-
Variable Incubation Times or Temperatures: Fluctuations in incubation time or temperature can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator or water bath and ensure all samples are incubated for the same duration.
-
-
Incomplete Mixing: Failure to properly mix the assay components can lead to uneven binding.
-
Solution: Gently vortex or agitate the assay tubes/plates during incubation.
-
-
Filter Binding Issues: Inconsistent filtration and washing can introduce variability.
-
Solution: Ensure a consistent and rapid filtration and washing process for all samples.
-
Quantitative Data
| Parameter | Value | Source |
| Binding Affinity (Kd) | 4 nM | Canine cardiac sarcoplasmic reticulum vesicles[1][2] |
| Binding Dependence | Mg2+ | [1][2] |
| Specific Activity | Described as "high specific activity" | Numerical value not specified in the literature[1][2] |
| Recommended Storage | ≤ -20°C, protected from light | General recommendation for tritiated compounds |
| Stability | Not specified | Regular purity checks are recommended |
Experimental Protocols
Radioligand Binding Assay for [3H]this compound with Cardiac Membranes
This protocol is a general guideline based on published methods and should be optimized for your specific experimental conditions.
1. Materials:
-
[3H]this compound
-
Unlabeled this compound, indolidan, or milrinone (for non-specific binding)
-
Canine cardiac sarcoplasmic reticulum (SR) vesicles (or other suitable membrane preparation)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well filter plates and vacuum manifold
-
Scintillation counter
2. Membrane Preparation:
-
Homogenize cardiac ventricular tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
3. Binding Assay Procedure:
-
Set up triplicate tubes or wells for total binding, non-specific binding, and each concentration of competitor if performing a competition assay.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM indolidan).
-
Add 50 µL of [3H]this compound diluted in assay buffer to all wells (final concentration at or below Kd, e.g., 2-4 nM).
-
Add 150 µL of the membrane preparation (e.g., 20-50 µg of protein) to all wells.
-
Incubate at 25°C for 60 minutes with gentle agitation.[1]
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]this compound and use non-linear regression to determine the Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50, which can then be used to calculate the Ki.
Visualizations
Caption: Signaling pathway of this compound as a PDE4 inhibitor.
References
Technical Support Center: Refining Selumetinib Dosage for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing the MEK1/2 inhibitor selumetinib (AZD6244, ARRY-142886) in in vivo experimental models. This resource is intended to aid in the refinement of dosing strategies to achieve optimal efficacy and minimize toxicity in preclinical studies.
Frequently Asked-Questions (FAQs)
Q1: What is the mechanism of action of selumetinib?
A1: Selumetinib is a selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] MEK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers and developmental disorders like Neurofibromatosis Type 1 (NF1).[1][3] By inhibiting MEK1/2, selumetinib prevents the phosphorylation and activation of downstream extracellular signal-regulated kinase (ERK), thereby inhibiting tumor cell proliferation and survival.[1][4]
Q2: What is a typical starting dose for selumetinib in mouse models?
A2: A common starting dose for selumetinib in mouse models of cancer is in the range of 10 to 100 mg/kg, administered orally twice daily (BID).[5] In genetically engineered mouse models of NF1, a dose of 10 mg/kg has been shown to be effective. The specific dose will depend on the tumor model and the research question. For example, in some xenograft models, dose-dependent tumor growth inhibition has been observed in the 10-100 mg/kg range.[5]
Q3: How should I formulate selumetinib for oral administration in animals?
A3: Selumetinib has been formulated for preclinical studies in a variety of vehicles. A common formulation involves suspending the compound in a vehicle such as 10% ethanol, 30% PEG400, and 60% Phosal 50 PG.[6] For capsule formulations, a dispersion of selumetinib hydrogen-sulfate in vitamin E polyethylene glycol succinate has been used.[7] It is crucial to ensure the final formulation is homogenous and allows for accurate and consistent dosing.
Q4: What are the key pharmacokinetic parameters of selumetinib in preclinical models?
A4: In preclinical studies, selumetinib generally exhibits rapid absorption.[8] In non-human primates, a single oral dose of 2.5 mg/kg resulted in a mean plasma half-life of 10.8 hours. The cerebrospinal fluid (CSF) penetration of selumetinib is limited. It's important to note that pharmacokinetic parameters can vary between species and even between different strains of the same species.
Q5: What are the common adverse effects observed with selumetinib in in vivo studies?
A5: Common toxicities associated with selumetinib in preclinical and clinical studies include dermatologic effects (such as acneiform rash), gastrointestinal issues (diarrhea, vomiting), and fatigue.[8][9] Asymptomatic elevation of creatine phosphokinase (CPK) has also been reported.[9] Careful monitoring of animal health, including body weight and clinical signs, is essential during treatment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy (No tumor growth inhibition) | - Insufficient dose or exposure.- Poor bioavailability of the formulation.- Target is not dependent on the MEK/ERK pathway.- Development of resistance. | - Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and identify a more effective dose.- Analyze plasma levels of selumetinib to confirm adequate systemic exposure.- Re-evaluate the formulation for solubility and stability.- Confirm MEK/ERK pathway activation in your specific tumor model (e.g., by checking baseline p-ERK levels).- Investigate potential resistance mechanisms. |
| Unexpected Toxicity (e.g., significant weight loss, lethargy) | - Dose is too high.- Formulation vehicle is causing toxicity.- Off-target effects of the compound. | - Reduce the dose or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the formulation itself.- Monitor for known selumetinib-related toxicities and consider supportive care if appropriate. |
| High Variability in Tumor Response Between Animals | - Inconsistent dosing.- Heterogeneity of the tumor model.- Differences in drug metabolism between individual animals. | - Ensure accurate and consistent administration of the drug.- Increase the number of animals per group to improve statistical power.- If possible, use a more homogenous tumor model. |
Data Presentation
Table 1: Summary of Selumetinib Dosages in Preclinical In Vivo Studies
| Animal Model | Tumor/Disease Model | Dose | Route of Administration | Frequency | Key Findings | Reference |
| Mouse | Genetically engineered NF1 model | 10 mg/kg | Oral | Twice Daily | Reduced neurofibroma number, volume, and proliferation | |
| Mouse | Various cancer cell line xenografts | 10 - 100 mg/kg | Oral | Twice Daily | Dose-dependent tumor growth inhibition | [5] |
| Minipig | Genetically engineered NF1 model | 7.3 mg/kg | Oral | Single Dose | Reduced MAPK signaling in relevant tissues | [6][10] |
| Rhesus Macaque | Healthy | 2.5 mg/kg | Oral | Single Dose | Characterization of plasma and CSF pharmacokinetics |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration of Selumetinib in Mice
-
Formulation Preparation:
-
Accurately weigh the required amount of selumetinib powder.
-
Prepare the desired vehicle (e.g., 10% EtOH, 30% PEG400, 60% Phosal 50 PG) under sterile conditions.
-
Suspend the selumetinib powder in the vehicle to the desired final concentration. Ensure a homogenous suspension by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Acclimatize the mice to the experimental conditions.
-
Record the body weight of each mouse before dosing to calculate the exact volume to be administered.
-
Administer the selumetinib suspension or vehicle control orally using a suitable gavage needle. The volume should typically be in the range of 5-10 mL/kg.
-
Observe the animal for a short period after dosing to ensure no immediate adverse reactions.
-
-
Monitoring:
-
Monitor the body weight and overall health of the animals daily or as required by the study protocol.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week) for efficacy studies.
-
Follow institutional guidelines for animal welfare and humane endpoints.
-
Mandatory Visualization
Caption: Mechanism of action of selumetinib in the RAS/RAF/MEK/ERK pathway.
Caption: Experimental workflow for in vivo dosage refinement.
Caption: Logical decision tree for troubleshooting suboptimal in vivo responses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selumetinib - Wikipedia [en.wikipedia.org]
- 3. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of food on capsule and granule formulations of selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of LY186126
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the hypothetical kinase inhibitor, LY186126. The following information is based on established principles for small molecule kinase inhibitors and aims to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent results in kinase assays with LY186126?
Inconsistent results with kinase inhibitors like LY186126 can stem from several factors, broadly categorized as compound-related, assay-related, or general experimental errors. Compound-related issues include poor solubility and instability in assay buffers. Assay-related problems can arise from variable enzyme activity, the use of ATP concentrations that are not physiologically relevant, and interference of the compound with the assay technology itself.[1][2] General experimental errors, such as pipetting inaccuracies and edge effects in microplates, can also contribute to variability.[1]
Q2: How can I determine if the observed cellular phenotype is a result of off-target effects of LY186126?
Distinguishing on-target from off-target effects is crucial. Several methods can be employed:
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the intended target kinase. Discrepancies may point towards off-target effects.[3]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should reverse the on-target effects but not the off-target ones.[3]
-
Use of Structurally Different Inhibitors: Test inhibitors with different chemical scaffolds that target the same kinase. If the phenotype persists, it is more likely to be an on-target effect.[3]
-
Western Blotting: Analyze the phosphorylation status of downstream substrates of the target kinase. Concurrently, examine key proteins in related pathways that should not be affected. Unexpected changes can indicate off-target activity.[3]
Q3: My LY186126 compound shows poor solubility in aqueous buffers. What are the recommended solvents and how can I prevent precipitation?
Poor solubility is a common issue with small molecule kinase inhibitors.
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[4]
-
Preventing Precipitation: When diluting the stock solution into aqueous experimental medium, precipitation can occur if the kinetic solubility is exceeded. To mitigate this:
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
High cytotoxicity can confound experimental results by inducing cellular stress responses and apoptosis, which may not be related to the inhibition of the intended target.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[3] | 1. Identification of unintended kinases inhibited by LY186126. 2. If cytotoxicity is consistent across different scaffolds, it may be an on-target effect. |
| Inappropriate Dosage | 1. Conduct a dose-response curve to find the lowest effective concentration.[3] 2. Consider reducing the incubation time with the inhibitor. | 1. Minimized off-target binding by using a lower concentration.[3] 2. Reduced cytotoxicity while maintaining the desired on-target effect.[3] |
| Compound Solubility Issues | 1. Visually inspect for compound precipitation in your cell culture media.[4] 2. Include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[3] | 1. Prevention of non-specific effects caused by compound precipitation.[3] 2. Confirmation that the observed cytotoxicity is due to the compound and not the solvent. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | 1. Prepare fresh dilutions from a frozen stock solution for each experiment.[4] 2. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[4] 3. Perform a stability study in your assay buffer. | 1. More consistent and reproducible results. 2. Determination of the degradation rate of LY186126 under experimental conditions. |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[3] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to LY186126.[3] 2. More consistent and interpretable data.[3] |
| Assay Conditions | 1. Ensure the ATP concentration in in-vitro assays is close to the Michaelis constant (Km) for the target kinase.[2] 2. Run control experiments without the kinase to check for assay interference.[1] | 1. More physiologically relevant inhibitor potency data. 2. Identification of any direct interaction of LY186126 with assay reagents. |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of LY186126 by screening it against a large panel of kinases.[3]
Methodology:
-
Compound Preparation: Prepare LY186126 at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where LY186126 competes with a labeled ligand for binding to each kinase.
-
Data Analysis: The results are usually expressed as the percent inhibition at the tested concentration. Potent off-target interactions should be followed up with dose-response curves to determine IC50 or Kd values.[5]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that LY186126 engages its target and potential off-targets in a cellular context.[5]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or LY186126 at the desired concentration.
-
Heating: Heat the cell aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase and suspected off-target proteins.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of LY186126 indicates target engagement.[5]
Visualizations
Caption: Workflow for troubleshooting off-target effects.
Caption: Workflow for confirming cellular target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Quality Control for LY 186126 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of LY 186126 stock solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound, a water-soluble compound, the primary recommended solvent is high-purity water. If you encounter solubility issues, the use of dimethyl sulfoxide (DMSO) is a common alternative for creating highly concentrated stock solutions.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] Protect the solution from light, especially if stored for extended periods.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solution is not properly dissolved or if it has been stored at an inappropriate temperature. Gently warm the solution to 37°C and vortex or sonicate to aid in re-dissolving the compound.[2] If precipitation persists, it may indicate that the concentration is too high for the solvent at that temperature. Consider preparing a fresh stock solution at a slightly lower concentration.
Q4: How can I be sure my stock solution is at the correct concentration?
A4: The concentration of your stock solution can be verified using UV-Vis spectroscopy by measuring its absorbance at the maximum wavelength (λmax) and using the Beer-Lambert law. You will need to know the molar extinction coefficient of this compound. If this is not available, you can generate a standard curve using a sample of known concentration.
Q5: I suspect my this compound stock solution has degraded. How can I check its purity?
A5: The purity of your stock solution and the presence of degradation products can be assessed using High-Performance Liquid Chromatography (HPLC).[3] This technique separates the parent compound from any impurities or degradants, allowing for their quantification.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Stock solution degradation due to improper storage or handling. | Perform a quality control check on your stock solution using HPLC to assess purity and UV-Vis spectroscopy for concentration verification. Prepare fresh aliquots from a new stock solution stored under recommended conditions. |
| Inaccurate initial weighing of the compound. | Ensure the balance is properly calibrated before weighing. Use a calibrated analytical balance for accurate measurements. | |
| Pipetting errors during dilution. | Use calibrated pipettes and proper pipetting techniques. For critical experiments, consider using positive displacement pipettes for viscous solvents like DMSO. | |
| Visible particles or cloudiness in the solution | Bacterial or fungal contamination. | Filter-sterilize the stock solution using a 0.22 µm syringe filter, especially if it is prepared in an aqueous buffer. Always use sterile techniques when preparing and handling solutions. |
| Precipitation of the compound. | Refer to the FAQ on precipitation. Ensure the storage temperature is appropriate and that the solvent has not evaporated, leading to increased concentration. | |
| Loss of compound activity in bioassays | Degradation of this compound. | Check the stability of the compound under your specific assay conditions (e.g., temperature, pH, presence of other reagents). It may be necessary to prepare fresh dilutions from a validated stock solution immediately before each experiment. |
| Adsorption of the compound to plasticware. | Consider using low-adhesion microplates or tubes. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cell-based assays. |
Quantitative Data Summary
The following table provides hypothetical stability data for this compound stock solutions. Users should perform their own stability studies to confirm these findings for their specific experimental conditions.
| Storage Condition | Solvent | Concentration | Time Point | Purity by HPLC (%) | Notes |
| -80°C, protected from light | DMSO | 10 mM | 6 months | >99% | Recommended for long-term storage. |
| -20°C, protected from light | DMSO | 10 mM | 1 month | >98% | Suitable for short-term storage. |
| 4°C, protected from light | Water | 1 mM | 1 week | >95% | Prone to degradation over longer periods. |
| Room Temperature (20-25°C) | Water | 1 mM | 24 hours | <90% | Significant degradation observed. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound stock solution and identify any degradation products.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 10-20 µg/mL with the initial mobile phase composition (e.g., 95% A: 5% B).
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for λmax of this compound (if unknown, a photodiode array detector can be used to identify the optimal wavelength).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Concentration Verification by UV-Vis Spectroscopy
Objective: To verify the concentration of the this compound stock solution.
Materials:
-
This compound stock solution
-
Solvent used for stock solution (e.g., water or DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Determine λmax: Scan a diluted sample of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Standard Curve (if molar extinction coefficient is unknown):
-
Prepare a series of dilutions of a accurately weighed and dissolved this compound standard of known concentration.
-
Measure the absorbance of each standard at the λmax.
-
Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
-
Sample Measurement:
-
Dilute your stock solution to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Concentration Calculation:
-
Use the absorbance value and the equation from the standard curve to calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the concentration of the original stock solution.
-
Quality Control Workflow
Caption: Quality control workflow for this compound stock solutions.
Disclaimer: The information provided in this technical support guide, particularly the quantitative stability data, is for illustrative purposes. It is essential for researchers to perform their own validation and stability studies for this compound under their specific laboratory and experimental conditions.
References
Validation & Comparative
A Comparative Efficacy Analysis of LY186126 and Indolidan: Phosphodiesterase Inhibitors in Cardiotonic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two phosphodiesterase (PDE) inhibitors, LY186126 and indolidan (also known as LY195115). Both compounds have been investigated for their potential as cardiotonic agents in the treatment of heart failure. This document summarizes their mechanism of action, presents available quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of their signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Phosphodiesterase 3 (PDE3)
Both LY186126 and indolidan exert their primary pharmacological effect by inhibiting cyclic nucleotide phosphodiesterase, with a particular selectivity for the PDE3 isozyme found in the cardiac sarcoplasmic reticulum. Inhibition of PDE3 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac muscle contraction. The primary consequence is an enhanced influx of calcium ions into the cardiomyocyte and their increased uptake and release from the sarcoplasmic reticulum, resulting in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect. Additionally, the vasodilatory properties of these compounds contribute to a reduction in both preload and afterload, further benefiting cardiac function in heart failure settings.
Quantitative Data Summary
The following tables summarize the available quantitative data for LY186126 and indolidan, focusing on their binding affinity and in vitro inhibitory activity.
Table 1: Binding Affinity to Canine Cardiac Sarcoplasmic Reticulum
| Compound | Dissociation Constant (Kd) | Reference |
| LY186126 | 5.6 nM | [1] |
| Indolidan (LY195115) | Not explicitly stated in the provided results |
Note: While a direct Kd for indolidan is not provided in the search results, LY186126 is described as a high-affinity analog.
Table 2: Inhibitory Activity against Cardiac Sarcoplasmic Reticulum PDE
| Compound | Inhibition Constant (Ki) | IC50 | Reference |
| LY186126 | Not explicitly stated in the provided results | Not explicitly stated in the provided results | |
| Indolidan (LY195115) | 80 nM (for sarcoplasmic reticulum phosphodiesterase) | 1.2 nM (for binding to canine SR) | [2][3] |
Table 3: In Vivo Efficacy (Positive Inotropic Effect) in Anesthetized Dogs
| Compound | ED50 (Dose for 50% of maximal effect) | Reference |
| LY186126 | Data not available in the provided search results | |
| Indolidan (LY195115) | Data not available in the provided search results |
Note: While direct comparative ED50 values were not found in the initial search, the high correlation between binding affinity (Kd) and inotropic effect (ED50) suggests that LY186126, with its high affinity, is a potent inotropic agent.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by LY186126 and indolidan.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.
Radioligand Binding Assay for [3H]LY186126 on Cardiac Sarcoplasmic Reticulum
Objective: To determine the binding affinity (Kd) of LY186126 and the competitive binding of indolidan to cardiac sarcoplasmic reticulum (SR) membranes.
Materials:
-
Canine cardiac SR vesicles
-
[3H]LY186126 (radioligand)
-
Unlabeled LY186126 and indolidan
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Isolate cardiac SR vesicles from canine ventricular tissue using differential centrifugation.
-
Assay Setup: In a microtiter plate, combine the SR membrane preparation, varying concentrations of [3H]LY186126, and either buffer (for total binding) or a high concentration of unlabeled LY186126 (for non-specific binding). For competition assays, include varying concentrations of unlabeled indolidan.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data to determine the Kd and Bmax (maximum number of binding sites). Analyze the competition binding data to determine the IC50 of indolidan, from which the Ki can be calculated.
Phosphodiesterase (PDE3) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of LY186126 and indolidan against PDE3 activity.
Materials:
-
Partially purified PDE3 from cardiac tissue
-
[3H]cAMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Varying concentrations of LY186126 and indolidan
Procedure:
-
Enzyme Preparation: Isolate and partially purify PDE3 from cardiac tissue homogenates.
-
Assay Reaction: In a reaction tube, combine the PDE3 enzyme preparation, [3H]cAMP, and varying concentrations of the test compound (LY186126 or indolidan) in the assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination: Stop the reaction by boiling the tubes.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [3H]5'-AMP to [3H]adenosine.
-
Separation: Add an anion-exchange resin slurry to bind and pellet the unreacted [3H]cAMP.
-
Quantification: Centrifuge the tubes and measure the radioactivity in the supernatant, which contains the [3H]adenosine product.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Evaluation of Inotropic Effects in Anesthetized Dogs
Objective: To assess the dose-dependent positive inotropic effects of LY186126 and indolidan in a living animal model.
Materials:
-
Anesthetized, open-chest dogs
-
Instrumentation for measuring cardiovascular parameters (e.g., left ventricular pressure, aortic pressure, heart rate, cardiac output)
-
LY186126 and indolidan for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the dogs and surgically prepare them for the measurement of hemodynamic parameters. This typically involves thoracotomy and catheterization of the left ventricle and aorta.
-
Baseline Measurements: Record baseline cardiovascular parameters for a stabilization period.
-
Drug Administration: Administer increasing doses of either LY186126 or indolidan intravenously at specified intervals.
-
Hemodynamic Monitoring: Continuously record all cardiovascular parameters throughout the experiment.
-
Data Analysis: Analyze the changes in parameters indicative of cardiac contractility (e.g., the maximum rate of rise of left ventricular pressure, dP/dtmax) from baseline at each dose level. Construct dose-response curves and calculate the ED50 for each compound.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of cardiotonic phosphodiesterase inhibitors like LY186126 and indolidan.
Conclusion
References
LY186126: A Phosphodiesterase Inhibitor with a Different Target
Researchers and drug development professionals investigating phosphodiesterase 4 (PDE4) inhibitors should note that the compound LY186126, an analog of Indolidan, is not a PDE4 inhibitor but rather a selective inhibitor of phosphodiesterase 3 (PDE3). This distinction is critical for the accurate design and interpretation of experimental studies targeting specific PDE families.
LY186126 has been identified as a potent phosphodiesterase inhibitor that binds with high affinity to the cardiac sarcoplasmic reticulum, showing a dissociation constant (Kd) of 5.6 nM.[1] Its parent compound, Indolidan, is characterized as a selective PDE3 inhibitor.[2] This selectivity for PDE3 is crucial as this enzyme family plays a distinct role in cellular signaling pathways compared to PDE4.
A comparative study of Indolidan analogs and their binding to sarcoplasmic reticulum (SR) and a monoclonal antibody used radiolabeled ³H-LY186126 to define the SR receptor sites. This research confirmed that Indolidan's inhibitory activity is selective for the PDE3 family among the seven known PDE gene families at the time.[3] Given that LY186126 is an analog of Indolidan and was used as a tool to characterize the PDE3 binding site, it is scientifically understood to also be a selective PDE3 inhibitor.
The primary function of PDE3 is the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and subsequently modulates various cellular functions, including cardiac muscle contraction.[2]
In contrast, PDE4 inhibitors, such as roflumilast and rolipram, specifically target the PDE4 enzyme family. PDE4 is the predominant PDE in inflammatory and immune cells, and its inhibition leads to the suppression of inflammatory responses.[4]
Therefore, a direct comparison of LY186126 with PDE4 inhibitors would be misleading as they target different enzyme families with distinct physiological roles. Researchers seeking to investigate PDE4 inhibition should focus on compounds validated for their selectivity towards the PDE4 isoforms.
Signaling Pathway of PDE3 Inhibition
The signaling pathway affected by LY186126, as a PDE3 inhibitor, is centered on the regulation of cAMP levels, particularly in cardiac myocytes. The process can be visualized as follows:
Caption: Signaling pathway of PDE3 inhibition by LY186126 in a cardiac myocyte.
References
validating the selectivity of LY 186126
An extensive search for information on the compound "LY 186126" has yielded no specific results identifying a molecule with this designation. Searches for "selectivity of LY186126," "LY186126 mechanism of action," "LY186126 kinase profile," and other related queries did not provide any relevant data.
It is possible that "this compound" is an internal compound code that has not been publicly disclosed, an incorrect or outdated identifier, or a typographical error. Without a verifiable chemical structure, primary biological target, or any published scientific literature, it is not possible to proceed with the requested comparison guide.
Recent search results associated with "Lilly compound" have been dominated by news regarding Eli Lilly and Company's GLP-1 receptor agonists, such as tirzepatide, and legal actions taken against compounded versions of these drugs. However, none of these results mention a compound with the identifier "this compound."
Therefore, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows for this compound, cannot be fulfilled. To generate the requested comparison guide, a valid and publicly documented compound identifier is necessary.
Comparative Analysis of LY186126: A Potent Inotropic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inotropic effects of LY186126, a selective phosphodiesterase IV (PDE4) inhibitor, with other key inotropic agents. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development in cardiovascular pharmacology.
Introduction to Inotropic Agents and LY186126
Inotropic agents are crucial in managing cardiac contractility, with positive inotropes enhancing the force of heart muscle contractions.[1] These agents are vital in treating conditions like congestive heart failure and cardiogenic shock.[1] LY186126 emerges as a potent positive inotropic agent by selectively inhibiting phosphodiesterase type IV (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][3] This inhibition leads to an accumulation of intracellular cAMP, which in turn enhances cardiac contractility.
Mechanism of Action: The cAMP Signaling Pathway
The positive inotropic effect of LY186126 is mediated through the modulation of the cAMP signaling pathway within cardiac myocytes. Inhibition of PDE4 by LY186126 prevents the breakdown of cAMP.[3][4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction. This cascade results in an increased influx of calcium ions into the cardiomyocytes and enhanced calcium release from the sarcoplasmic reticulum, leading to a more forceful contraction.[5]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure [frontiersin.org]
Identification of LY186126 and its Target Remains Elusive
Despite extensive searches of scientific databases and public records, the specific biological target and mechanism of action for the compound designated as LY186126 could not be determined. This lack of foundational information precludes the creation of a detailed comparison guide as requested.
The identifier "LY186126" does not correspond to any publicly available information detailing its development, primary molecular target, or associated validation studies. It is possible that this designation represents an internal code for a compound that was discontinued in early-stage research, was renamed, or for which the data has not been publicly disclosed by its developing entity, presumably Eli Lilly and Company based on the "LY" prefix.
Without a confirmed biological target, it is impossible to:
-
Identify and Compare Alternatives: Without knowing the intended target, other drugs or research compounds with similar mechanisms of action cannot be identified for a comparative analysis.
-
Generate Data Tables and Experimental Protocols: The core of the requested guide relies on quantitative data from experiments that validate the compound's efficacy and mechanism. This data is not available.
-
Create Signaling Pathway and Workflow Diagrams: Visualizing the molecular interactions and experimental procedures is contingent on understanding the underlying biological context, which is currently unknown.
A Comparative Analysis of the Binding Sites of LY 186126 and Rolipram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the binding sites of two significant phosphodiesterase (PDE) inhibitors, LY 186126 and rolipram. By examining their molecular targets, binding affinities, and the downstream signaling pathways they modulate, this document aims to offer a clear and objective resource for researchers in pharmacology and drug development.
Introduction
This compound and rolipram are both inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). However, their therapeutic applications and molecular binding characteristics exhibit notable differences. Rolipram is a well-characterized selective inhibitor of PDE4, primarily investigated for its anti-inflammatory and neurological effects. In contrast, this compound is recognized as a potent cardiotonic agent that inhibits a cGMP-inhibitable PDE isoform in cardiac tissue. A key finding is that rolipram does not compete for the binding site of a radiolabeled analog of this compound, indicating that they interact with distinct sites on their respective target enzymes.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and rolipram for various PDE isoforms. This data highlights the distinct selectivity profiles of the two inhibitors.
| Compound | PDE Isoform | Affinity (IC₅₀/Kᵢ/Kₔ) | Tissue/Cell Type | Reference |
| This compound | Type IV PDE (SR-PDE) | Kₔ = 4 nM | Canine Cardiac Sarcoplasmic Reticulum | [1] |
| Type IV PDE | Kₔ = 5.6 nM | Cardiac Sarcoplasmic Reticulum | ||
| Rolipram | PDE4A | IC₅₀ ≈ 3 nM | Immunopurified | [2] |
| PDE4B | IC₅₀ ≈ 130 nM | Immunopurified | [2] | |
| PDE4D | IC₅₀ ≈ 240 nM | Immunopurified | [2] | |
| High-Affinity Binding Site (HARBS) | Kᵢ ≈ 1-50 nM | Brain | [3] | |
| Low-Affinity Binding Site (LARBS) | Kᵢ ≈ 500-1000 nM | Brain | [3] |
Molecular Binding Sites
Rolipram: Targeting the PDE4 Catalytic Site
Rolipram binds to the active site of PDE4 isoforms.[4] The binding of rolipram is characterized by interactions with a conserved glutamine residue that is crucial for the recognition of the cAMP substrate.[5] The methoxy and cyclopentyloxy groups of rolipram occupy two hydrophobic pockets within the active site, designated Q1 and Q2.[5]
Structural and biochemical studies have revealed the existence of two distinct conformational states of PDE4 that exhibit different affinities for rolipram:
-
High-Affinity Rolipram Binding Site (HARBS): This state is associated with a dimeric form of PDE4 where the regulatory domain of one subunit interacts with the catalytic domain of the other. This interaction creates a more enclosed hydrophobic pocket that enhances the binding of rolipram.[3]
-
Low-Affinity Rolipram Binding Site (LARBS): This state represents the more open conformation of the catalytic domain.[3]
The differential binding to these conformers is thought to contribute to the complex pharmacological profile of rolipram.
This compound: A Distinct Binding Site on a Cardiac PDE Isoform
This compound binds with high affinity to a cGMP-inhibitable Type IV PDE, also referred to as SR-PDE, located in the sarcoplasmic reticulum of cardiac muscle.[1] Crucially, experimental evidence has shown that rolipram does not effectively compete for the binding site of [³H]LY186126, a radiolabeled analog. This strongly indicates that this compound and rolipram bind to distinct sites. While the precise amino acid residues that constitute the this compound binding site are not as extensively characterized as those for rolipram, its high affinity and specificity for this cardiac PDE isoform underscore its unique mechanism of action as a cardiotonic agent.
Signaling Pathways and Cellular Effects
The inhibition of PDEs by rolipram and this compound leads to an accumulation of intracellular cAMP in their respective target cells, which in turn activates downstream signaling cascades.
Rolipram and the Anti-Inflammatory Pathway in Immune Cells
In immune cells, PDE4 is the predominant PDE isoform. Inhibition of PDE4 by rolipram leads to an increase in cAMP levels, which activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-12) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).[6]
This compound and cAMP Signaling in Cardiomyocytes
In cardiac myocytes, the regulation of cAMP is more complex, with multiple PDE isoforms contributing to the spatial and temporal control of cAMP signaling. Inhibition of specific PDE isoforms can have distinct effects on cardiac function.[7][8] this compound's inhibition of a specific Type IV PDE in the sarcoplasmic reticulum leads to a localized increase in cAMP. This localized cAMP pool is thought to enhance the activity of PKA, which then phosphorylates key proteins involved in calcium handling, such as phospholamban (PLN) and the ryanodine receptor (RyR2). The phosphorylation of PLN relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum. This results in a greater calcium release during subsequent contractions, thereby increasing myocardial contractility (positive inotropy).
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the affinity of an unlabeled compound (e.g., this compound or rolipram) for its target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation containing the target PDE isoform
-
Radiolabeled ligand (e.g., [³H]rolipram or [³H]LY186126)
-
Unlabeled test compound (this compound or rolipram)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a microplate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data is analyzed to determine the IC₅₀ value of the test compound, which can then be converted to a Kᵢ value.
PDE Activity Assay (Colorimetric)
This assay measures the enzymatic activity of a PDE isoform and the inhibitory effect of a compound by detecting the amount of phosphate produced.
Materials:
-
Purified PDE enzyme
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Test compound (this compound or rolipram)
-
Assay buffer
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the PDE enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Add 5'-nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of phosphate produced is proportional to the PDE activity. The IC₅₀ of the inhibitor can be calculated from the dose-response curve.
Conclusion
The comparison of this compound and rolipram reveals two distinct PDE inhibitors with unique binding sites and pharmacological profiles. Rolipram targets the catalytic site of PDE4 isoforms, with its affinity being modulated by the conformational state of the enzyme. Its primary therapeutic potential lies in its anti-inflammatory and neurological effects. In contrast, this compound binds to a different site on a specific cardiac PDE isoform, leading to a potent positive inotropic effect. This clear distinction in their molecular interactions underscores the importance of isoform and binding site selectivity in the development of targeted PDE inhibitors for various therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further research and development in this field.
References
- 1. Specific binding of [3H]LY186126, an analogue of indolidan (LY195115), to cardiac membranes enriched in sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of LY186122 and Other Protein C Activators Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of protein C activators, with a focus on the Eli Lilly compound LY186122. Due to the limited publicly available data on LY186122, this document also includes information on other well-characterized protein C activators, such as the recombinant human activated protein C, Drotrecogin alfa (formerly Xigris), and various snake venom-derived activators, to illustrate the principles of cross-species validation.
Mechanism of Action: The Protein C Pathway
Protein C is a crucial zymogen in the anticoagulant pathway. Upon activation, it becomes Activated Protein C (APC), a serine protease that plays a vital role in regulating coagulation by inactivating Factors Va and VIIIa. This inactivation slows down the generation of thrombin, thereby reducing fibrin clot formation.
Comparative Performance Data
While specific quantitative data for LY186122 across different species is not publicly available, the following tables provide a template for how such data would be presented. For illustrative purposes, data for other protein C activators is included where available.
Table 1: In Vitro Activity of Protein C Activators in Plasma from Different Species
| Compound | Species | Assay Type | EC50 (nM) | Ki (nM) | Source |
| LY186122 | Human | Clotting | Data not available | Data not available | - |
| Monkey | Clotting | Data not available | Data not available | - | |
| Dog | Clotting | Data not available | Data not available | - | |
| Rat | Clotting | Data not available | Data not available | - | |
| Drotrecogin alfa | Human | Chromogenic | ~5 | - | [1] |
| Baboon | Clotting | - | - | [1] | |
| Snake Venom PCA | Bovine | Chromogenic | - | - | [2] |
| (e.g., Protac®) | Human | Clotting | - | - | [2] |
Table 2: In Vivo Efficacy of Protein C Activators in Animal Models of Thrombosis
| Compound | Animal Model | Species | Dose Range | Efficacy Endpoint | Result | Source |
| LY186122 | Venous Thrombosis | Data not available | Data not available | Thrombus Weight | Data not available | - |
| Arterial Thrombosis | Data not available | Data not available | Time to Occlusion | Data not available | - | |
| Drotrecogin alfa | Sepsis Model | Rat | 0.1 - 1 mg/kg | Survival Rate | Increased survival | [1] |
| Snake Venom PCA | Pulmonary Embolism | Rabbit | 0.1 - 0.5 mg/kg | Clot Lysis | Significant clot lysis | [2] |
Experimental Protocols
The validation of protein C activators typically involves a combination of in vitro and in vivo assays.
In Vitro Assays
1. Clotting Assays (e.g., aPTT-based)
-
Principle: Measures the prolongation of clotting time in plasma in the presence of the protein C activator. The anticoagulant activity is proportional to the concentration of the activator.
-
Protocol Outline:
-
Prepare platelet-poor plasma from the species of interest.
-
Incubate the plasma with various concentrations of the protein C activator.
-
Initiate clotting by adding a reagent containing a contact activator (e.g., silica) and phospholipids (aPTT reagent).
-
Measure the time to clot formation using a coagulometer.
-
Calculate the concentration of the activator that doubles the baseline clotting time (EC50).
-
2. Chromogenic Assays
-
Principle: Measures the amidolytic activity of activated protein C on a specific chromogenic substrate. The amount of color produced is proportional to the amount of activated protein C generated.
-
Protocol Outline:
-
Incubate purified protein C from the species of interest with the protein C activator.
-
Add a chromogenic substrate that is specifically cleaved by activated protein C.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm).
-
Determine the kinetic parameters (e.g., Km, Vmax) of the activation.
-
References
Unraveling the Landscape of Topoisomerase Inhibitors: A Comparative Review
Despite a comprehensive search, public domain information regarding a specific compound designated LY186126 is unavailable. This suggests that LY186126 may be an internal Eli Lilly development code for a compound that was either discontinued, renamed, or has not been publicly disclosed. However, recognizing the interest in Eli Lilly's contributions to oncology and the broader field of topoisomerase inhibitors, this guide provides a comparative overview of prominent topoisomerase inhibitors, including those utilized in modern antibody-drug conjugates (ADCs), a therapeutic area of active interest for many pharmaceutical companies.
This review will delve into the mechanisms of action, comparative cytotoxic activity, and the experimental protocols used to evaluate a selection of topoisomerase I and II inhibitors. We will explore both established chemotherapeutic agents and the novel payloads of cutting-edge ADCs.
Mechanism of Action: A Tale of Two Enzymes
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes. They function by creating transient breaks in the DNA backbone. Anticancer topoisomerase inhibitors exploit this mechanism by trapping the enzyme-DNA complex, leading to permanent DNA strand breaks and ultimately, cell death.[1][2] There are two main classes of these enzymes targeted in cancer therapy:
-
Topoisomerase I (Top1): This enzyme creates single-strand breaks in DNA to relieve torsional stress.[1][3] Inhibitors of Top1, such as the camptothecin derivatives, stabilize the covalent complex between the enzyme and the cleaved DNA strand. When a replication fork collides with this stabilized complex, it results in a lethal double-strand break.[4][5]
-
Topoisomerase II (Top2): This enzyme creates transient double-strand breaks in DNA, allowing another DNA duplex to pass through, thereby untangling DNA.[6][7] Top2 inhibitors stabilize the intermediate complex where the enzyme is covalently bound to both strands of the cleaved DNA, preventing re-ligation and leading to the accumulation of double-strand breaks.[8]
Comparative Analysis of Topoisomerase Inhibitors
The landscape of topoisomerase inhibitors is diverse, ranging from small molecules used as standalone chemotherapy to highly potent payloads in ADCs. This section provides a comparative look at some key examples.
Established Topoisomerase Inhibitors:
| Drug Name | Target | Class | Key Characteristics |
| Topotecan | Topoisomerase I | Camptothecin analog | Water-soluble derivative of camptothecin, active in its lactone form.[9] Used in the treatment of ovarian, small cell lung, and cervical cancers.[3] |
| Etoposide | Topoisomerase II | Epipodophyllotoxin | A semisynthetic derivative of podophyllotoxin that primarily affects cells in the S and G2 phases of the cell cycle.[7][10] Used for testicular and small cell lung tumors. |
| SN-38 | Topoisomerase I | Camptothecin derivative | The active metabolite of irinotecan, demonstrating significantly higher potency than its parent drug.[11][12] It is also used as an ADC payload. |
Topoisomerase Inhibitor Payloads in Antibody-Drug Conjugates (ADCs):
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a highly potent cytotoxic agent specifically to cancer cells. Topoisomerase inhibitors are increasingly favored as ADC payloads due to their high potency.
| ADC Payload | Target | Key Characteristics | Associated ADC (Example) |
| Deruxtecan (DXd) | Topoisomerase I | A highly potent exatecan derivative.[13] It is membrane-permeable, allowing it to exert a "bystander effect" on neighboring cancer cells.[14] | Trastuzumab deruxtecan (Enhertu) |
| SN-38 | Topoisomerase I | The active metabolite of irinotecan.[13] | Sacituzumab govitecan (Trodelvy) |
| Unnamed TOPOi | Topoisomerase I | Payload for the investigational ADC HS-20089, which targets B7-H4.[15][16] | HS-20089 |
Quantitative Comparison of Cytotoxic Activity:
Direct, head-to-head quantitative comparisons of these diverse agents across a standardized panel of cell lines are limited in the public literature. However, some studies provide valuable insights. For instance, a study comparing camptothecin derivatives in the human colon carcinoma HT-29 cell line demonstrated the superior potency of SN-38.[17]
| Compound | IC50 (nM) in HT-29 cells |
| SN-38 | 8.8 |
| Camptothecin (CPT) | 10 |
| 9-AC | 19 |
| Topotecan (TPT) | 33 |
| CPT-11 (Irinotecan) | >100 |
Data from Pommier Y, et al. (1995).[17]
It has also been reported that SN-38 exhibits up to 1,000-fold more cytotoxic activity in vitro against various cancer cells than its prodrug, irinotecan.[18] Furthermore, preclinical studies have indicated that the exatecan derivative, DXd (the payload of Enhertu), is more potent than SN-38.[19]
Experimental Protocols
The evaluation of topoisomerase inhibitors involves a variety of in vitro assays to determine their mechanism of action and cytotoxic potential.
Topoisomerase I and II Inhibition Assays:
These assays directly measure the enzymatic activity of topoisomerases and the inhibitory effect of test compounds.
-
Topoisomerase I Relaxation Assay: This assay utilizes supercoiled plasmid DNA as a substrate. Topoisomerase I relaxes the supercoiled DNA into its open circular form. The inhibition of this process by a test compound can be visualized by agarose gel electrophoresis, as the supercoiled and relaxed forms of DNA migrate differently.[20][21]
-
Topoisomerase II Decatenation Assay: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is used as a substrate. Topoisomerase II decatenates this network into individual minicircles. The inhibition of this activity by a test compound is also assessed by agarose gel electrophoresis.[22][23]
DNA Cleavage Assays:
These assays are designed to detect the formation of the stabilized enzyme-DNA "cleavable complex," which is the hallmark of topoisomerase poisons.
-
In Vitro DNA Cleavage Assay: A radiolabeled DNA fragment is incubated with the topoisomerase enzyme and the test compound. The formation of cleavage complexes results in the appearance of specific DNA fragments on a sequencing gel.[24]
In Vitro Cytotoxicity Assays:
These assays determine the concentration of a compound required to kill a certain percentage of cancer cells.
-
MTT or XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are incubated with the test compound for a set period, and then a reagent (MTT or XTT) is added. The conversion of the reagent to a colored product by metabolically active cells is quantified using a spectrophotometer. This allows for the calculation of the IC50 (the concentration of drug that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The mechanism of action of topoisomerase inhibitors and the experimental workflows to evaluate them can be visualized through signaling pathway and workflow diagrams.
Caption: Mechanism of Topoisomerase I Inhibition.
Caption: Mechanism of Topoisomerase II Inhibition.
Caption: ADC Mechanism of Action.
Caption: In Vitro Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Etoposide - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 14. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
- 16. HS-20089 Combination Treatment in Subjects With Advanced Solid Tumors [ctv.veeva.com]
- 17. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. karger.com [karger.com]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.box [2024.sci-hub.box]
- 23. researchgate.net [researchgate.net]
- 24. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Handling Information for LY 186126 Not Publicly Available
Researchers, scientists, and drug development professionals seeking to handle LY 186126 must obtain a substance-specific Safety Data Sheet (SDS) directly from the manufacturer or supplier. The SDS is the primary source for critical safety information, including but not limited to:
-
Hazard Identification: Detailed information on the potential health and physical hazards associated with the compound.
-
Personal Protective Equipment (PPE): Specific requirements for eye, face, hand, and body protection to prevent exposure. This includes the type of gloves, respiratory protection, and lab attire necessary for safe handling.
-
First-Aid Measures: Procedures to follow in case of accidental contact, inhalation, or ingestion.
-
Fire-Fighting Measures: Suitable extinguishing media and specific hazards arising from the chemical in the event of a fire.
-
Accidental Release Measures: Protocols for containment and cleanup of spills to minimize environmental and personal exposure.
-
Handling and Storage: Guidelines for safe storage conditions and handling practices.
-
Disposal Considerations: Proper methods for the disposal of the chemical and its containers, in accordance with local, state, and federal regulations.
Without the official SDS, it is not possible to provide the detailed, quantitative data and procedural guidance required for the safe handling of this compound. Attempting to extrapolate safety measures from chemically similar compounds is not recommended as subtle structural differences can lead to significant variations in chemical and toxicological properties.
Immediate Action Required for Safe Handling:
Before acquiring or handling this compound, it is imperative to:
-
Contact the Manufacturer/Supplier: Request the most current Safety Data Sheet for this compound.
-
Review the SDS Thoroughly: Ensure all personnel involved in the handling of this compound read and understand the information provided in the SDS.
-
Implement All Recommended Safety Protocols: Strictly adhere to the PPE, handling, storage, and disposal procedures outlined in the official SDS.
By taking these necessary steps, laboratories can ensure a safe working environment and maintain compliance with regulatory standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
